Dovitinib
Description
Dovitinib is an orally active small molecule that exhibits potent inhibitory activity against multiple RTKs involved in tumor growth and angiogenesis. Preclinical data show that this compound works to inhibit multiple kinases associated with different cancers, including acute myeloid leukemia (AML) and multiple myeloma. Chiron currently has three ongoing Phase I clinical trials for this compound.
This compound Lactate is the orally bioavailable lactate salt of a benzimidazole-quinolinone compound with potential antineoplastic activity. This compound strongly binds to fibroblast growth factor receptor 3 (FGFR3) and inhibits its phosphorylation, which may result in the inhibition of tumor cell proliferation and the induction of tumor cell death. In addition, this agent may inhibit other members of the RTK superfamily, including the vascular endothelial growth factor receptor; fibroblast growth factor receptor 1; platelet-derived growth factor receptor type 3; FMS-like tyrosine kinase 3; stem cell factor receptor (c-KIT); and colony-stimulating factor receptor 1; this may result in an additional reduction in cellular proliferation and angiogenesis, and the induction of tumor cell apoptosis. The activation of FGFR3 is associated with cell proliferation and survival in certain cancer cell types.
This compound is a benzimidazole-quinolinone compound and receptor tyrosine kinase (RTK) inhibitor with potential antineoplastic activity. This compound binds to and inhibits the phosphorylation of type III-V RTKs, such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) that promote tumor cell proliferation and survival in certain cancer cells. In addition, this agent also inhibits other members of the RTK superfamily, including fibroblast growth factor receptor 1 and 3, FMS-like tyrosine kinase 3, stem cell factor receptor (c-KIT), and colony stimulating factor receptor 1. This may further lead to a reduction of cellular proliferation and angiogenesis, and an induction of tumor cell apoptosis.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 25 investigational indications.
See also: this compound lactate anhydrous (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQCTGMSNWUMAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025925 | |
| Record name | 4-Amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405169-16-6 | |
| Record name | Dovitinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405169-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dovitinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405169166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dovitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05928 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DOVITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I35H55G906 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dovitinib's Mechanism of Action in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dovitinib (TKI258) is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity across a range of malignancies.[1][2][3] Developed to simultaneously block multiple oncogenic signaling pathways, this compound's primary mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs) crucial for tumor growth, proliferation, and angiogenesis. This technical guide provides a comprehensive overview of this compound's mechanism of action in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Core Mechanism of Action: Multi-Targeted Kinase Inhibition
This compound exerts its anti-neoplastic effects by targeting and inhibiting a spectrum of RTKs, primarily focusing on fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[4][5] By binding to the ATP-binding pocket of these kinases, this compound prevents their autophosphorylation and subsequent activation of downstream signaling cascades. This multi-pronged approach allows this compound to disrupt key processes in cancer progression, including cell proliferation, survival, and the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients.[6][7]
Key Molecular Targets
This compound's inhibitory activity is most pronounced against Class III, IV, and V RTKs.[8][9] The primary targets include:
-
Fibroblast Growth Factor Receptors (FGFR1, FGFR2, FGFR3): Dysregulation of FGFR signaling is implicated in various cancers, promoting cell proliferation, survival, and migration. This compound potently inhibits these receptors, making it a promising therapeutic agent for tumors with FGFR amplifications or activating mutations.[7][10]
-
Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3): VEGFRs are critical mediators of angiogenesis. By inhibiting these receptors, this compound can effectively suppress the formation of new tumor blood vessels, thereby limiting tumor growth and metastasis.[6][7]
-
Platelet-Derived Growth Factor Receptor (PDGFRβ): PDGFRβ signaling is involved in tumor growth, angiogenesis, and recruitment of stromal cells to the tumor microenvironment. Inhibition of PDGFRβ contributes to this compound's anti-tumor and anti-angiogenic effects.[6][9]
-
Other Kinases: this compound also demonstrates inhibitory activity against other RTKs, including c-Kit, FMS-like tyrosine kinase 3 (FLT3), and colony-stimulating factor 1 receptor (CSF-1R).[1][8]
Quantitative Analysis of this compound's Inhibitory Activity
The potency of this compound against its various targets has been quantified through numerous in vitro studies. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of the drug's effectiveness.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Reference(s) |
| FLT3 | 1 | [8][9] |
| c-Kit | 2 | [8][9] |
| FGFR1 | 8 | [8][9] |
| FGFR3 | 9 | [8][9] |
| VEGFR1 | 10 | [8][9] |
| VEGFR2 | 13 | [8][9] |
| VEGFR3 | 8 | [8][9] |
| PDGFRα | 27 | [2] |
| PDGFRβ | 210 | [2] |
| CSF-1R | 36 | [2] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) | | :--- | :--- | :--- | | KMS11 | Multiple Myeloma | 90 |[8][9] | | OPM2 | Multiple Myeloma | 90 |[8][9] | | KMS18 | Multiple Myeloma | 550 |[8][9] | | SK-HEP1 | Hepatocellular Carcinoma | ~1700 |[8] | | LoVo | Colorectal Cancer | 130 |[11] | | HT-29 | Colorectal Cancer | 2530 |[11] |
Disruption of Key Signaling Pathways
This compound's inhibition of upstream RTKs leads to the downregulation of critical downstream signaling pathways that are often hyperactivated in cancer.
FGFR Signaling Pathway
Activation of FGFRs by fibroblast growth factors (FGFs) triggers a cascade of intracellular events, primarily through the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and differentiation. This compound blocks the initial phosphorylation of FGFR, thereby preventing the activation of these downstream effectors.[10]
Caption: this compound inhibits FGFR, blocking downstream RAS/MAPK and PI3K/AKT pathways.
VEGFR Signaling Pathway
The binding of VEGF to its receptor, VEGFR, is a critical step in angiogenesis. This interaction initiates signaling through pathways such as the PLCγ-PKC and PI3K-AKT pathways in endothelial cells, leading to their proliferation, migration, and the formation of new blood vessels. This compound's inhibition of VEGFR directly counteracts these pro-angiogenic signals.[6]
Caption: this compound blocks VEGFR signaling, a key driver of angiogenesis.
PDGFR Signaling Pathway
PDGF signaling, mediated through PDGFR, plays a role in both tumor cell proliferation and the regulation of the tumor microenvironment. Similar to FGFR and VEGFR, this compound's inhibition of PDGFR disrupts downstream pathways like the PI3K-AKT and MAPK pathways.[9]
Caption: this compound inhibits PDGFR, affecting proliferation and the tumor microenvironment.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the characterization of this compound's mechanism of action.
In Vitro Kinase Assay
This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.
Protocol:
-
Reaction Buffer Preparation: Prepare a kinase reaction buffer typically consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Enzyme and Substrate Preparation: Recombinant purified kinase (e.g., FGFR1, VEGFR2) and a suitable substrate (e.g., a synthetic peptide) are diluted in the reaction buffer.
-
This compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the reaction buffer to achieve the desired final concentrations.
-
Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and varying concentrations of this compound.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP (at a concentration near the Km for the specific kinase).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).[4]
-
Data Analysis: Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[12]
-
This compound Treatment: The following day, treat the cells with various concentrations of this compound (typically in a logarithmic series) for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: The MTT is metabolically reduced by viable cells to a purple formazan product. Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
Western blotting is used to detect the levels of specific proteins and their phosphorylation status in cell lysates, providing insights into the activation state of signaling pathways.
Protocol:
-
Cell Lysis: Treat cancer cells with this compound at various concentrations and for different time points. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT) overnight at 4°C. Antibody dilutions typically range from 1:1000 to 1:2000.[13][14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Analyze the band intensities to determine the effect of this compound on protein expression and phosphorylation.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally (e.g., via gavage) at a specified dose and schedule (e.g., 50 mg/kg, once daily). The control group receives the vehicle used to dissolve this compound.[3]
-
Tumor Measurement: Measure the tumor volume periodically (e.g., every 2-3 days) using calipers.
-
Data Analysis: Plot the average tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage to assess the efficacy of this compound.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis, such as Western blotting or immunohistochemistry, to assess the in vivo effect of this compound on its targets and downstream signaling pathways.
Conclusion
This compound's mechanism of action is characterized by its ability to potently inhibit multiple RTKs, primarily FGFRs, VEGFRs, and PDGFRs. This multi-targeted approach leads to the simultaneous disruption of several key signaling pathways that are fundamental for cancer cell proliferation, survival, and angiogenesis. The quantitative data from in vitro and in vivo studies consistently demonstrate this compound's significant anti-tumor activity across a variety of cancer types. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the intricate molecular mechanisms of this compound and other targeted cancer therapies. Further research and clinical investigations will continue to refine our understanding of this compound's full therapeutic potential and its role in the landscape of precision oncology.
References
- 1. This compound versus sorafenib for third-line targeted treatment of patients with metastatic renal cell carcinoma: an open-label, randomised phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. e-roj.org [e-roj.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The N550K/H Mutations in FGFR2 Confer Differential Resistance to PD173074, this compound, and Ponatinib ATP-Competitive Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A mutation-specific, single-arm, phase 2 study of this compound in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Dovitinib: A Comprehensive Technical Guide to its Target Profile and Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dovitinib (TKI258) is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has garnered significant interest in oncological research. Its mechanism of action centers on the inhibition of several key signaling pathways implicated in tumor growth, proliferation, and angiogenesis. This technical guide provides an in-depth overview of this compound's target profile, kinase selectivity, and the experimental methodologies used for its characterization.
Target Profile and Kinase Selectivity
This compound exhibits a broad spectrum of inhibitory activity against class III, IV, and V receptor tyrosine kinases. Its primary targets include Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs). Additionally, it shows potent inhibition of other RTKs such as FLT3 and c-Kit.[1][2] The selectivity of this compound has been quantified through extensive in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) serving as a key metric for its potency against various kinases.
Biochemical Kinase Inhibition Profile of this compound
The following table summarizes the IC50 values of this compound against a panel of purified recombinant kinases, providing a clear picture of its selectivity profile.
| Kinase Target | IC50 (nM) | Kinase Class |
| FLT3 | 1 | III |
| c-Kit | 2 | III |
| FGFR1 | 8 | IV |
| FGFR3 | 9 | IV |
| VEGFR1 | 10 | V |
| VEGFR2 | 13 | V |
| VEGFR3 | 8 | V |
| PDGFRα | 27 | V |
| PDGFRβ | 210 | V |
| CSF-1R | 36 | III |
| InsR | >1000 | II |
| EGFR | >2000 | I |
| c-Met | >3000 | IV |
| EphA2 | >4000 | I |
| Tie2 | >4000 | V |
| IGF-1R | >10000 | II |
| HER2 | >10000 | I |
Data compiled from multiple sources.[1][2][3]
Cellular Activity Profile of this compound
The anti-proliferative effects of this compound have been evaluated in various cancer cell lines. The IC50 values from these cellular assays reflect the compound's ability to inhibit cell growth and viability, which is a consequence of its kinase inhibitory activity within a cellular context.
| Cell Line | Cancer Type | Key Target(s) | Cellular IC50 |
| KMS11 | Multiple Myeloma | FGFR3 (Y373C) | 90 nM[1] |
| OPM2 | Multiple Myeloma | FGFR3 (K650E) | 90 nM[1] |
| KMS18 | Multiple Myeloma | FGFR3 (G384D) | 550 nM[1] |
| B9 (FGF-stimulated) | Murine Pro-B | WT FGFR3 | 25 nM |
| B9 (FGF-stimulated) | Murine Pro-B | F384L-FGFR3 | 70-90 nM[1] |
| SK-HEP1 | Hepatocellular Carcinoma | FGFR, PDGFR, VEGFR | ~1.7 µM[1] |
| LoVo | Colorectal Cancer | KRAS mutant | 130 nM[4] |
| HT-29 | Colorectal Cancer | BRAF mutant | 2,530 nM[4] |
Signaling Pathways Targeted by this compound
This compound exerts its anti-cancer effects by simultaneously blocking multiple pro-oncogenic signaling cascades. The diagrams below, generated using the DOT language, illustrate the key pathways inhibited by this compound.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the key in vitro assays used to characterize the kinase selectivity and cellular activity of this compound. These protocols are intended as a guide and may require optimization for specific experimental conditions.
In Vitro Kinase Inhibition Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay measures the inhibition of kinase activity by quantifying the phosphorylation of a substrate using a TR-FRET-based detection method.
Workflow Diagram:
Materials:
-
Purified recombinant kinase
-
Biotinylated peptide substrate
-
This compound (or other test compound)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Stop solution (e.g., 20 mM EDTA in kinase buffer)
-
Detection reagents: Europium-labeled anti-phosphotyrosine antibody and ULight™-labeled streptavidin
-
384-well low-volume microplates
-
TR-FRET-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase reaction buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, biotinylated peptide substrate, and the diluted this compound.
-
Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60-120 minutes).
-
Termination and Detection: Stop the reaction by adding the stop solution containing the Europium-labeled anti-phosphotyrosine antibody and ULight™-labeled streptavidin.
-
Detection Incubation: Incubate the plate for at least 60 minutes at room temperature to allow for the binding of the detection reagents.
-
Measurement: Read the plate on a TR-FRET microplate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor signal / donor signal) and plot the percent inhibition as a function of this compound concentration to determine the IC50 value.
In Vitro Kinase Inhibition Assay: Radioactive Filter Binding Assay (33P-ATP)
This "gold standard" method directly measures the incorporation of a radiolabeled phosphate from 33P-ATP onto a substrate.
Workflow Diagram:
Materials:
-
Purified recombinant kinase
-
Peptide or protein substrate
-
This compound (or other test compound)
-
[γ-33P]ATP
-
Cold ATP
-
Kinase reaction buffer
-
Phosphocellulose filter paper
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Mix Preparation: Prepare a master mix containing the kinase reaction buffer, substrate, and cold ATP.
-
Compound Addition: Add the desired concentration of this compound or vehicle control (DMSO) to the reaction tubes.
-
Kinase Addition: Add the purified kinase to each tube.
-
Initiation: Start the reaction by adding [γ-33P]ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time.
-
Termination and Spotting: Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter paper.
-
Washing: Wash the filter paper multiple times with the wash buffer to remove unincorporated [γ-33P]ATP.
-
Drying: Dry the filter paper completely.
-
Counting: Place the filter paper in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of 33P incorporated into the substrate and calculate the percent inhibition for each this compound concentration to derive the IC50 value.
Cellular Proliferation Assay: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Workflow Diagram:
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results against the this compound concentration to determine the IC50 value.
Conclusion
This compound is a multi-targeted tyrosine kinase inhibitor with a well-defined inhibitory profile against key RTKs involved in cancer progression. Its ability to simultaneously block the FGFR, VEGFR, and PDGFR signaling pathways provides a strong rationale for its investigation in various malignancies. The experimental protocols outlined in this guide represent standard methodologies for characterizing the biochemical and cellular activities of kinase inhibitors like this compound, forming the foundation for further preclinical and clinical development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, class III-V receptor tyrosine kinase inhibitor (ab216312) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Dovitinib's Impact on Cellular Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dovitinib (TKI258) is a potent, orally active, multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity in various preclinical and clinical settings. This technical guide provides an in-depth overview of the cellular pathways affected by this compound treatment. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound. This document details this compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the core signaling pathways modulated by the drug.
Introduction
This compound is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) critically involved in tumor growth, proliferation, and angiogenesis.[1][2][3] Its primary targets include Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[2][4][5][6] By inhibiting these key drivers of oncogenesis, this compound disrupts downstream signaling cascades, leading to cell cycle arrest, apoptosis, and reduced angiogenesis. This guide delves into the molecular intricacies of this compound's action to provide a foundational understanding for its application in cancer research and therapy.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of its target RTKs and preventing their autophosphorylation and subsequent activation.[7] This blockade of receptor activation is the initial event that triggers a cascade of downstream effects, ultimately leading to the observed anti-tumor activity. The broad-spectrum inhibitory profile of this compound allows it to counteract tumor escape mechanisms that may arise from the redundancy of signaling pathways.[8]
Cellular Pathways Affected by this compound Treatment
This compound's therapeutic effects are mediated through the inhibition of several critical signaling pathways. The most well-documented of these are the FGFR, VEGFR, and PDGFR pathways and their downstream effectors.
Fibroblast Growth Factor Receptor (FGFR) Signaling
Aberrant FGFR signaling, often driven by gene amplification or activating mutations, is a key oncogenic driver in a variety of cancers.[5][9][10] this compound potently inhibits FGFR1, FGFR2, and FGFR3.[11][12] Inhibition of FGFR signaling by this compound leads to the downregulation of two major downstream pathways:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and survival. This compound treatment has been shown to decrease the phosphorylation of ERK (pERK), a key component of this pathway.[4][9][13]
-
PI3K-AKT-mTOR Pathway: This pathway plays a central role in cell growth, metabolism, and survival. This compound has been demonstrated to reduce the phosphorylation of AKT (pAKT) and downstream effectors like p70S6K and 4EBP1.[4][6]
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling
The VEGFR signaling pathway is a primary regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] this compound inhibits VEGFR1, VEGFR2, and VEGFR3.[12][14] By blocking VEGFR signaling, this compound can inhibit tumor angiogenesis, thereby restricting the tumor's access to nutrients and oxygen.[14] The downstream effects of VEGFR inhibition also converge on the PI3K/AKT and MAPK pathways.
Platelet-Derived Growth Factor Receptor (PDGFR) Signaling
PDGFR signaling is involved in various aspects of tumorigenesis, including cell proliferation, migration, and angiogenesis.[5] this compound is an inhibitor of both PDGFRα and PDGFRβ.[12][13] Inhibition of this pathway contributes to the overall anti-tumor effect of this compound by impacting both the tumor cells and the tumor microenvironment.[15] Similar to FGFR and VEGFR, the downstream signaling of PDGFR involves the MAPK and PI3K/AKT pathways.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against various kinases and its effects on cell proliferation.
Table 1: Inhibitory Activity of this compound against Receptor Tyrosine Kinases
| Target Kinase | IC50 (nM) | Reference(s) |
| FLT3 | 1 | [12][13] |
| c-Kit | 2 | [12][13] |
| FGFR1 | 8 | [11][12][13] |
| FGFR3 | 9 | [11][12][13] |
| VEGFR1 | 10 | [12][13][16] |
| VEGFR2 | 13 | [12][13] |
| VEGFR3 | 8 | [12][13] |
| PDGFRα | 27 | [12][13] |
| PDGFRβ | 210 | [12][13] |
| CSF-1R | 36 | [12][16] |
Table 2: Effects of this compound on Cell Proliferation in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| LoVo | Colorectal Cancer (KRAS mutant) | 130 | [3] |
| HT-29 | Colorectal Cancer (BRAF mutant) | 2,530 | [3] |
| KMS11, OPM2, KMS18 | Multiple Myeloma | 90 - 550 | [13] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Western Blot Analysis for Protein Phosphorylation
This protocol is a general guideline for assessing changes in protein phosphorylation levels upon this compound treatment.
Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins (e.g., FGFR, AKT, ERK).
Materials:
-
Cancer cell lines of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein amounts for all samples and prepare them for loading by adding sample buffer and heating. b. Separate the protein lysates by SDS-PAGE. c. Transfer the separated proteins to a membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.[17][18] f. Wash the membrane with TBST. g. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17][18] h. Wash the membrane with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of this compound on cell proliferation and viability.
Objective: To determine the IC50 value of this compound in a specific cancer cell line.
Materials:
-
Cancer cell lines of interest
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
In Vitro Kinase Assay
This protocol provides a general framework for measuring the inhibitory activity of this compound against a specific kinase.
Objective: To determine the IC50 of this compound for a purified kinase.
Materials:
-
Recombinant purified kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Kinase reaction buffer
-
Detection reagents (e.g., phosphospecific antibody, scintillation counter)
Procedure:
-
Reaction Setup: In a microplate, combine the kinase, its substrate, and varying concentrations of this compound in the kinase reaction buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase for a defined period.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the amount of phosphorylated substrate using a suitable detection method. For example, in a time-resolved fluorescence (TRF) assay, a europium-labeled anti-phosphotyrosine antibody can be used.[16]
-
Data Analysis: Plot the kinase activity as a function of this compound concentration and calculate the IC50 value.
Conclusion
This compound is a multi-targeted tyrosine kinase inhibitor that exerts its anti-tumor effects by potently inhibiting FGFR, VEGFR, and PDGFR signaling pathways. This leads to the downregulation of key downstream cascades, including the MAPK and PI3K/AKT pathways, ultimately resulting in decreased cell proliferation, survival, and angiogenesis. The quantitative data and experimental protocols provided in this guide offer a valuable resource for the continued investigation and development of this compound as a cancer therapeutic. Further research into predictive biomarkers and combination strategies will be crucial for optimizing its clinical application.
References
- 1. This compound | C21H21FN6O | CID 135398510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Targeted FGFR/VEGFR/PDGFR inhibition with this compound enhances the effects of nab-paclitaxel in preclinical gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted FGFR/VEGFR/PDGFR inhibition with this compound enhances the effects of nab-paclitaxel in preclinical gastric cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Broad Spectrum Receptor Tyrosine Kinase Inhibitor this compound Suppresses Growth of BRAF Mutant Melanoma Cells in Combination with Other Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeting FGFR with this compound (TKI258): preclinical and clinical data in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase II Study of this compound in Patients Progressing on Anti-Vascular Endothelial Growth Factor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound preferentially targets endothelial cells rather than cancer cells for the inhibition of hepatocellular carcinoma growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting multiple tyrosine kinase receptors with this compound blocks invasion and the interaction between tumor cells and cancer-associated fibroblasts in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Dovitinib: A Multi-Targeted Tyrosine Kinase Inhibitor for Oncogenic Proliferation and Angiogenesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Dovitinib (TKI258) is a potent, orally bioavailable small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) implicated in tumor growth, proliferation, and angiogenesis.[1][2][3] Its primary targets include fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[4][5][6] By competitively binding to the ATP-binding site of these kinases, this compound effectively blocks downstream signaling cascades crucial for cancer cell survival and the formation of new blood vessels that supply tumors.[7] This guide provides a comprehensive overview of the preclinical and clinical data on this compound, with a focus on its effects on tumor angiogenesis and proliferation, detailed experimental protocols, and visual representations of its mechanism of action.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting a range of RTKs involved in key oncogenic processes. The inhibition of FGFR, VEGFR, and PDGFR families disrupts downstream signaling pathways, primarily the RAS-RAF-MAPK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and angiogenesis.[4][8]
Effect on Tumor Proliferation
This compound has demonstrated significant anti-proliferative activity across a variety of cancer cell lines, particularly those with amplifications or mutations in the FGFR pathway.[9][10] Inhibition of FGFR signaling leads to cell cycle arrest and apoptosis.[8]
Quantitative Data: Anti-proliferative Activity
| Cell Line | Cancer Type | Key Genetic Feature | IC50 (nM) | Reference(s) |
| MDA-MB-134 | Breast Cancer | FGFR1 amplified | 190 | [11] |
| SUM52 | Breast Cancer | FGFR2 amplified | 180 | [11] |
| KATO-III | Gastric Cancer | FGFR2 amplified | - | [4][5] |
| KMS11 | Multiple Myeloma | FGFR3-Y373C | 90 | [12][13] |
| OPM2 | Multiple Myeloma | FGFR3-K650E | 90 | [12][13] |
| KMS18 | Multiple Myeloma | FGFR3-G384D | 550 | [12][13] |
| LoVo | Colorectal Cancer | KRASG13D | 130 | [14] |
| HT-29 | Colorectal Cancer | BRAFV600E | 2,530 | [14] |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocol: Cell Proliferation (MTT) Assay
This protocol outlines the determination of cell viability and proliferation using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000 cells per well and incubate at 37°C for 24 hours to allow for cell attachment.[14]
-
Drug Treatment: Treat the cells with serial dilutions of this compound or a vehicle control (e.g., DMSO) and incubate for 72 hours.[14]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.[14]
Effect on Tumor Angiogenesis
This compound's potent inhibition of VEGFR and PDGFR signaling pathways disrupts the formation of new blood vessels (angiogenesis), a process essential for tumor growth and metastasis.[12] This leads to a reduction in tumor vascularity and can induce tumor necrosis.[4][15]
Quantitative Data: In Vivo Antitumor Efficacy
| Xenograft Model | Cancer Type | This compound Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference(s) |
| MKN-45 | Gastric Cancer | - | 76 | [4][6] |
| HBCx-2 | Breast Cancer (FGFR1 amp) | 30 | 75.4 | [9][11] |
| HBCx-2 | Breast Cancer (FGFR1 amp) | 50 | 92.8 | [9][11] |
| HBCx-3 | Breast Cancer (FGFR2 amp) | 40 | 76.6 | [9] |
| 06-0606 | Hepatocellular Carcinoma | 50 | 96 | [16] |
| 26-0808A | Hepatocellular Carcinoma | 50 | 89 | [16] |
Note: Tumor growth inhibition is often expressed as a percentage of the control group.
Experimental Protocol: In Vivo Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., athymic nude mice).[9][17]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[15]
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally at a specified dose and schedule (e.g., daily) to the treatment group, while the control group receives a vehicle.[17]
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.[15]
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.[15]
-
Analysis: Compare the tumor growth between the treatment and control groups. The tumors can be further analyzed by immunohistochemistry for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31 to stain for endothelial cells).[4][15]
Signaling Pathway Analysis
The efficacy of this compound in inhibiting its target pathways is often confirmed by analyzing the phosphorylation status of key downstream signaling molecules. Western blotting is a standard technique used for this purpose.
Experimental Protocol: Western Blot Analysis
This protocol details the steps for detecting changes in protein phosphorylation following this compound treatment.
-
Cell Lysis: Treat cancer cells with this compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[18]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[18]
-
Blocking: Block the membrane with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated or total protein of interest (e.g., anti-pFRS2, anti-pERK, anti-pAKT).[9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[18]
-
Detection: Add an HRP substrate (e.g., ECL) to the membrane and detect the chemiluminescent signal using an imaging system.[18]
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Key Signaling Pathways Targeted by this compound
The following diagrams illustrate the primary signaling pathways inhibited by this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. This compound | C21H21FN6O | CID 135398510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Targeted FGFR/VEGFR/PDGFR inhibition with this compound enhances the effects of nab-paclitaxel in preclinical gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted FGFR/VEGFR/PDGFR inhibition with this compound enhances the effects of nab-paclitaxel in preclinical gastric cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting multiple tyrosine kinase receptors with this compound blocks invasion and the interaction between tumor cells and cancer-associated fibroblasts in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeting FGFR with this compound (TKI258): preclinical and clinical data in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Western blot analysis [bio-protocol.org]
Dovitinib: A Multi-Targeted Receptor Tyrosine Kinase Inhibitor for Oncogenic Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Dovitinib (TKI258) is a potent, orally active small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that are critically involved in tumor growth, proliferation, and angiogenesis.[1][2] Unlike many kinase inhibitors that exhibit a narrow target profile, this compound demonstrates broad-spectrum activity, concurrently inhibiting fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs), among other class III and IV RTKs.[3][4][5] This multi-targeted approach holds significant therapeutic promise, particularly in cancers where resistance to single-target therapies can emerge through the activation of alternative signaling pathways.[1][6] This technical guide provides a comprehensive overview of this compound's mechanism of action, its inhibitory profile, and detailed methodologies for its preclinical evaluation.
Data Presentation: Inhibitory Profile of this compound
This compound exhibits potent inhibitory activity against a range of RTKs, as quantified by its half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of this compound against its key targets.
| Target Kinase | IC50 (nM) |
| FLT3 | 1[4] |
| c-Kit | 2[4] |
| CSF-1R | 36[4] |
| FGFR1 | 8[4] |
| FGFR3 | 9[4] |
| VEGFR1 | 10[4] |
| VEGFR2 | 13[4] |
| VEGFR3 | 8[4] |
| PDGFRα | 27[4] |
| PDGFRβ | 210[4] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects by binding to the ATP-binding pocket of the kinase domain of sensitive RTKs, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT signaling pathways, both of which are central to cell proliferation, survival, and angiogenesis.[1][7]
Fibroblast Growth Factor Receptor (FGFR) Signaling
The FGF/FGFR signaling axis plays a crucial role in cell proliferation, differentiation, and migration.[8][9] Aberrant FGFR signaling, through receptor amplification, mutation, or translocation, is a known driver in various cancers. This compound's inhibition of FGFR1, 2, and 3 effectively blocks the phosphorylation of downstream signaling molecules like FRS2, leading to the suppression of both the MAPK and PI3K/AKT pathways.[10]
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling
The VEGF/VEGFR pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11] this compound targets VEGFR1, 2, and 3, thereby inhibiting endothelial cell proliferation and migration and ultimately reducing tumor vascularization.[3]
Platelet-Derived Growth Factor Receptor (PDGFR) Signaling
PDGF and its receptors, PDGFRα and PDGFRβ, are involved in cell growth, proliferation, and migration.[1] Overexpression of PDGFR is associated with poor prognosis in several cancers. This compound's inhibition of PDGFR signaling contributes to its overall anti-proliferative and anti-angiogenic effects.[2]
Experimental Protocols
A systematic in vitro evaluation of a receptor tyrosine kinase inhibitor like this compound typically involves a series of assays to determine its potency, cellular effects, and mechanism of action.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified receptor tyrosine kinases.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Reconstitute purified recombinant kinase enzymes in the kinase buffer to a desired concentration.
-
Prepare a substrate solution (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1) in the kinase buffer.
-
Prepare an ATP solution in the kinase buffer. The concentration should be near the Km of the kinase for ATP.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the kinase enzyme solution.
-
Add the serially diluted this compound or DMSO (vehicle control).
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and substrate solution.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-32P]ATP and measuring the incorporation of radioactive phosphate into the substrate.
-
ELISA-based Assay: Using a phosphospecific antibody to detect the phosphorylated substrate.
-
Luminescence-based Assay: Using a system that measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).
-
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
Objective: To assess the effect of this compound on the proliferation and viability of cancer cell lines.
Methodology:
-
Cell Culture:
-
Culture cancer cell lines of interest in appropriate media and conditions.
-
Harvest cells in the exponential growth phase.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS (e.g., 5 mg/mL).[12]
-
Add a specific volume of the MTT stock solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.[12]
-
-
Solubilization and Measurement:
-
After the incubation, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12][13]
-
Gently mix the plate on an orbital shaker to ensure complete dissolution.[12]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the this compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Western Blot Analysis
Objective: To determine the effect of this compound on the phosphorylation status of its target RTKs and key downstream signaling proteins.
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate or culture flask and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet the cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a protein assay such as the Bradford or BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST)) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-FGFR, anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein like GAPDH or β-actin.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein or the housekeeping protein.
-
Compare the levels of phosphorylated proteins in this compound-treated cells to the vehicle-treated control.
-
Conclusion
This compound is a promising multi-targeted receptor tyrosine kinase inhibitor with potent activity against key drivers of tumor growth and angiogenesis. Its ability to simultaneously block multiple oncogenic signaling pathways provides a strong rationale for its continued investigation in various cancer types. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound and other similar kinase inhibitors, enabling a thorough characterization of their inhibitory potential and mechanism of action. This comprehensive understanding is crucial for the successful translation of promising preclinical candidates into effective clinical therapies.
References
- 1. Targeted FGFR/VEGFR/PDGFR inhibition with this compound enhances the effects of nab-paclitaxel in preclinical gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound preferentially targets endothelial cells rather than cancer cells for the inhibition of hepatocellular carcinoma growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase II Study of this compound in Patients Progressing on Anti-Vascular Endothelial Growth Factor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 10. researchgate.net [researchgate.net]
- 11. Structural Basis for Vascular Endothelial Growth Factor Receptor Activation and Implications for Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
Dovitinib: A Multi-Kinase Inhibitor from Discovery to Clinical Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dovitinib (TKI258; CHIR-258) is a novel, orally active small molecule that functions as a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] Its development was driven by the need for therapeutic agents that can simultaneously block multiple signaling pathways implicated in tumor growth, angiogenesis, and metastasis. This compound primarily targets vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptors (PDGFRs), key mediators of oncogenesis.[2] This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, with a focus on its preclinical and clinical evaluation.
Discovery and Lead Optimization
The discovery of this compound originated from a focused effort to develop potent inhibitors of multiple RTKs involved in cancer progression. The core chemical scaffold, a benzimidazole-quinolinone, was identified through high-throughput screening and subsequently optimized through iterative structure-activity relationship (SAR) studies. These studies aimed to enhance potency against the target kinases while improving pharmacokinetic properties such as oral bioavailability and metabolic stability. The addition of a fluorinated phenyl ring and a methylpiperazine moiety were critical modifications that resulted in the final clinical candidate with a favorable efficacy and safety profile.[2]
Mechanism of Action
This compound exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of the catalytic domain of several RTKs, thereby inhibiting their phosphorylation and subsequent activation of downstream signaling cascades. The primary targets of this compound are class III (FLT3, c-Kit), class IV (FGFR1, FGFR3), and class V (VEGFR1-3, PDGFRβ) RTKs.[3][4]
Targeted Signaling Pathways
The inhibition of VEGFR, FGFR, and PDGFR signaling pathways by this compound disrupts critical processes for tumor growth and survival.
-
VEGFR Signaling: By blocking VEGFRs, this compound inhibits angiogenesis, the formation of new blood vessels that are essential for supplying nutrients and oxygen to growing tumors. This leads to a reduction in tumor vascularity and can induce tumor hypoxia and necrosis.
-
FGFR Signaling: The FGF/FGFR axis is frequently dysregulated in various cancers, leading to increased cell proliferation, survival, and migration. This compound's inhibition of FGFRs can directly suppress tumor cell growth and overcome resistance mechanisms to other targeted therapies.
-
PDGFR Signaling: PDGFRs are involved in tumor cell proliferation, survival, and the regulation of the tumor microenvironment, including the recruitment of pericytes that support blood vessel stability. Inhibition of PDGFR signaling can therefore impact both the tumor cells and their supportive stroma.
Preclinical Development
In Vitro Kinase Inhibition
The inhibitory activity of this compound against a panel of RTKs has been extensively characterized in biochemical assays. The half-maximal inhibitory concentrations (IC50) demonstrate potent activity against the primary target kinases.
| Kinase Target | IC50 (nM) |
| FLT3 | 1 |
| c-Kit | 2 |
| CSF-1R | 36 |
| FGFR1 | 8 |
| FGFR3 | 9 |
| VEGFR1 | 10 |
| VEGFR2 | 13 |
| VEGFR3 | 8 |
| PDGFRα | 27 |
| PDGFRβ | 210 |
| Data compiled from multiple sources.[3][4][5] |
Cellular Assays
This compound has demonstrated potent anti-proliferative activity in various cancer cell lines, particularly those with genetic alterations leading to the activation of its target kinases. For example, in breast cancer cell lines with FGFR1 or FGFR2 amplification, this compound inhibited proliferation with IC50 values in the low nanomolar range, whereas cell lines without these amplifications were significantly less sensitive.[6]
In Vivo Models
Preclinical evaluation in animal models has been crucial in establishing the anti-tumor efficacy of this compound. In xenograft models of various cancers, including breast cancer with FGFR1 amplification, oral administration of this compound led to significant tumor growth inhibition and even tumor regression at well-tolerated doses.[6][7] Furthermore, studies in gastric cancer models have shown that this compound can enhance the anti-tumor effects of standard chemotherapy agents like nab-paclitaxel.[8]
Clinical Development
This compound has been evaluated in numerous clinical trials across a range of solid and hematological malignancies.
Renal Cell Carcinoma (RCC)
Initial Phase I/II studies in patients with metastatic RCC who had progressed on prior therapies showed promising anti-tumor activity and a manageable safety profile.[2] However, a subsequent Phase III trial comparing this compound to Sorafenib in a similar patient population did not demonstrate a statistically significant improvement in progression-free survival (PFS), which was the primary endpoint.[9][10] Despite this, subgroup analyses suggest that patients with specific biomarker profiles may derive greater benefit from this compound treatment.[11]
| Clinical Trial (RCC) | Patient Population | Treatment Arms | Primary Endpoint | Median PFS (this compound) | Median PFS (Comparator) |
| Phase III (GOLD) | mRCC post-VEGF/mTOR inhibitors | This compound vs. Sorafenib | PFS | 3.7 months | 3.6 months |
| Data from Motzer et al., 2014.[9][10] |
Breast Cancer
In a Phase II study of heavily pretreated patients with HER2-negative metastatic breast cancer, this compound showed notable activity in the subgroup of patients with FGFR1-amplified tumors.[12] In this population, a clinical benefit in terms of unconfirmed partial responses and stable disease was observed.[12] Further analysis of patients with FGF pathway amplification (FGFR1, FGFR2, or FGF3) showed a mean reduction in target lesions, in contrast to an increase in patients without such amplifications.[13][14]
| Clinical Trial (Breast Cancer) | Patient Subgroup | Number of Patients | Clinical Benefit Rate (uPR + SD ≥ 6mo) |
| Phase II | FGFR1-amplified, HR+ | 21 | 33% (2 uPR, 5 SD) |
| Phase II | FGFR1-non-amplified, HR+ | 34 | 3% (1 SD) |
| Data from André et al., 2011 and 2013.[12][13][14] |
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
-
Enzyme and Substrate Preparation: Recombinant kinase domains of the target RTKs and a generic peptide substrate (e.g., poly-Glu-Tyr) are prepared in a suitable assay buffer.
-
Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction: The kinase, substrate, and ATP are incubated with varying concentrations of this compound in a microplate format.
-
Detection: After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as ELISA with a phospho-specific antibody or a radiometric assay measuring the incorporation of 32P-ATP.
-
Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of this compound or a vehicle control (DMSO) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Reading: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined.[15]
In Vivo Xenograft Tumor Model
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. This compound is administered orally at predetermined doses and schedules. The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predefined size or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volumes of the treated groups to the control group.
In Vivo Hollow Fiber Assay
The in vivo hollow fiber assay serves as an intermediate step between in vitro screening and more complex xenograft models, allowing for the simultaneous evaluation of multiple cell lines in a living organism.[16][17][18][19]
-
Cell Encapsulation: Cancer cells are encapsulated within semi-permeable hollow fibers.
-
Implantation: The fibers are surgically implanted into the peritoneal cavity or subcutaneous space of mice.
-
Drug Administration: The mice are treated with the test compound (this compound) according to a specific dosing regimen.
-
Fiber Retrieval: After the treatment period, the fibers are retrieved from the mice.
-
Viability Assessment: The viability of the cells within the fibers is assessed using assays such as the MTT assay to determine the extent of cell growth inhibition.
Conclusion
This compound is a potent multi-kinase inhibitor that has undergone extensive preclinical and clinical evaluation. Its ability to simultaneously target key signaling pathways involved in tumor growth and angiogenesis has demonstrated significant anti-tumor activity in various cancer models. While a large Phase III trial in renal cell carcinoma did not meet its primary endpoint, the data from this and other studies, particularly in breast cancer, suggest that this compound may offer a therapeutic benefit to specific patient populations identifiable by predictive biomarkers. The continued investigation of this compound, potentially in combination with other agents and with a focus on biomarker-driven patient selection, will be crucial in defining its ultimate role in the oncology treatment landscape.
References
- 1. A Receptor Tyrosine Kinase Inhibitor, this compound (TKI-258), Enhances BMP-2-Induced Osteoblast Differentiation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (CHIR258, TKI258): structure, development and preclinical and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound versus sorafenib for third-line targeted treatment of patients with metastatic renal cell carcinoma: an open-label, randomised phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound versus sorafenib for third-line targeted treatment of patients with metastatic renal cell carcinoma: an open-label, randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel drug specific mRNA biomarker predictor for selection of patients responding to this compound treatment of advanced renal cell carcinoma and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Targeting FGFR with this compound (TKI258): preclinical and clinical data in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. This compound (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Use of the in Vivo Hollow Fiber Assay in Natural Products Anticancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Correlative Effect between in vivo Hollow Fiber Assay and Xenografts Assay in Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Hollow Fiber Assay | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Chemical Structure and Properties of Dovitinib
Dovitinib, also known as TKI-258 or CHIR-258, is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2][3] It has been extensively investigated for its antineoplastic activity in various cancers, including renal cell carcinoma, multiple myeloma, and advanced solid tumors.[2][4][5] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and key experimental protocols for its evaluation.
Chemical Structure and Physicochemical Properties
This compound is a benzimidazole-quinolinone compound.[2] Its chemical structure is characterized by a 4-amino-5-fluoro-3-[5-(4-methyl-1-piperazinyl)-1,3-dihydrobenzimidazol-2-ylidene]-2-quinolinone core.[2] The lactate salt form is often used for its improved aqueous solubility.[6][7]
Table 1: Chemical Identifiers and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one | [2] |
| Synonyms | TKI-258, CHIR-258, GFKI-258 | [2][8] |
| CAS Number | 405169-16-6 | [2][8] |
| Molecular Formula | C₂₁H₂₁FN₆O | [2][8] |
| Molecular Weight | 392.43 g/mol | [2][9] |
| Monoisotopic Mass | 392.1761 Da | [10] |
| Solubility | Poor water solubility for the free base. Soluble in DMSO (5 mg/mL) and DMF (5 mg/mL). | [7][8][11] |
| XlogP (predicted) | 1.6 | [10] |
| SMILES | CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N | [10] |
| InChIKey | PIQCTGMSNWUMAF-UHFFFAOYSA-N | [10] |
Mechanism of Action and Biological Activity
This compound functions as a pan-tyrosine kinase inhibitor, targeting multiple RTKs involved in tumor growth, proliferation, and angiogenesis.[5][12] It potently inhibits Class III (e.g., FLT3, c-Kit), Class IV (FGFRs), and Class V (VEGFRs) receptor tyrosine kinases.[9][13] The inhibition of Fibroblast Growth Factor Receptors (FGFRs) is a key feature that distinguishes it from other VEGFR inhibitors.[14] This dual inhibition of both FGFR and VEGFR pathways may help overcome resistance to therapies that target only the VEGF pathway.[15]
The binding of growth factors like FGF, VEGF, and PDGF to their respective receptors triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades. This compound competitively binds to the ATP-binding pocket of these kinases, inhibiting this phosphorylation and effectively blocking the signal transduction. The primary downstream pathways affected are the PI3K/AKT and MAPK/ERK signaling cascades, which are crucial for cell survival and proliferation.[16]
In Vitro Kinase Inhibitory Activity
This compound demonstrates potent inhibitory activity against a range of kinases in cell-free assays.
Table 2: this compound IC₅₀ Values for Receptor Tyrosine Kinases (Cell-Free Assays)
| Target Kinase | IC₅₀ (nM) | Reference(s) |
| FLT3 | 1 | [9][17] |
| c-Kit | 2 | [9][17] |
| FGFR1 | 8 | [17] |
| FGFR3 | 9 | [17] |
| VEGFR1 | 10 | [17] |
| VEGFR2 | 13 | [17] |
| VEGFR3 | 8 | [17] |
| PDGFRα | 27 | [17] |
| PDGFRβ | 210 | [17] |
| CSF-1R | 36 | [17] |
Cell-Based Proliferative Activity
This compound effectively inhibits the proliferation of various cancer cell lines, particularly those dependent on the signaling of its target kinases.
Table 3: this compound IC₅₀ Values in Cell-Based Proliferation Assays
| Cell Line | Cancer Type | Key Mutation/Target | IC₅₀ (nM) | Reference(s) |
| B9 (FGF-stim) | Murine Plasmacytoma | WT FGFR3 | 25 | [9] |
| B9 (FGF-stim) | Murine Plasmacytoma | F384L-FGFR3 | 25 | [9] |
| KMS11 | Multiple Myeloma | Y373C-FGFR3 | 90 | [9] |
| OPM2 | Multiple Myeloma | K650E-FGFR3 | 90 | [9] |
| KMS18 | Multiple Myeloma | G384D-FGFR3 | 550 | [9] |
| SK-HEP1 | Hepatocellular Carcinoma | - | ~1700 (1.7 µM) | [9] |
| SupB15 | B-cell ALL | - | 449 (0.449 µM) | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are representative protocols for key in vitro experiments.
Kinase Inhibition Assay (Time-Resolved Fluorescence - TRF)
This protocol outlines a general method for determining the IC₅₀ value of this compound against a specific receptor tyrosine kinase.
Objective: To measure the concentration of this compound required to inhibit 50% of the kinase's phosphorylation activity.
Materials:
-
Recombinant human kinase (e.g., FGFR1, VEGFR2)
-
Biotinylated peptide substrate (e.g., GGLFDDPSYVNVQNL for c-KIT/FLT3)[11]
-
ATP (at or near Kₘ concentration)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Stop buffer (e.g., 25 mM EDTA in assay buffer)
-
Streptavidin-coated microtiter plates
-
Detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody)
-
Time-resolved fluorescence plate reader
Procedure:
-
Compound Preparation: Perform serial dilutions of the this compound stock solution in DMSO, followed by a final dilution in assay buffer to achieve the desired test concentrations.
-
Reaction Setup: In a microtiter plate, add the kinase, the specific biotinylated peptide substrate, and the diluted this compound or DMSO (vehicle control).
-
Initiation: Start the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 1-4 hours).[11]
-
Termination: Stop the reaction by adding the stop buffer containing EDTA.
-
Capture: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptides. Incubate to allow binding.
-
Washing: Wash the plate to remove unbound components.
-
Detection: Add a Europium-labeled anti-phosphotyrosine antibody to detect the phosphorylated substrate. Incubate to allow antibody binding.
-
Measurement: After a final wash step, measure the time-resolved fluorescence signal. The signal intensity is proportional to the extent of substrate phosphorylation.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of this compound concentration. Calculate the IC₅₀ value using a non-linear regression model (e.g., sigmoidal dose-response).[9]
Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the effect of this compound on the viability and proliferation of cancer cells.
Objective: To determine the concentration of this compound that reduces cell viability by 50% (IC₅₀).
Materials:
-
Cancer cell line of interest (e.g., KMS11, OPM2)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 2 x 10⁴ cells/well) and allow them to adhere overnight.[9]
-
Compound Treatment: The next day, treat the cells with serial dilutions of this compound. Include wells with DMSO as a vehicle control and wells with medium only as a blank.
-
Incubation: Incubate the plates for a defined period (e.g., 48 to 96 hours) under standard cell culture conditions (37°C, 5% CO₂).[9]
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of this compound concentration and determine the IC₅₀ value using non-linear regression.
Conclusion
This compound is a well-characterized multi-kinase inhibitor with a distinct profile that includes potent inhibition of FGFR, VEGFR, and other RTKs. Its chemical properties, mechanism of action, and biological activities have been thoroughly documented in preclinical and clinical studies. The data and protocols presented in this guide offer a foundational resource for researchers and scientists in the field of drug development, enabling further investigation into the therapeutic potential of this compound and similar targeted agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C21H21FN6O | CID 135398510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. ascopubs.org [ascopubs.org]
- 5. This compound (CHIR258, TKI258): structure, development and preclinical and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. PubChemLite - this compound (C21H21FN6O) [pubchemlite.lcsb.uni.lu]
- 11. This compound | RTK Inhibitor | TargetMol [targetmol.com]
- 12. reference.medscape.com [reference.medscape.com]
- 13. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Phase I study of this compound (TKI258), an oral FGFR, VEGFR, and PDGFR inhibitor, in advanced or metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. medchemexpress.com [medchemexpress.com]
A Technical Guide to the In Vitro Efficacy of Dovitinib Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dovitinib (TKI258) is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-tumor and anti-angiogenic properties.[1][2] It primarily targets class III, IV, and V RTKs, including fibroblast growth factor receptors (FGFR1/3), vascular endothelial growth factor receptors (VEGFR1-3), and platelet-derived growth factor receptor β (PDGFRβ), in addition to FMS-like tyrosine kinase 3 (FLT3) and c-Kit.[3][4][5] This document provides a comprehensive technical overview of this compound's in vitro activity, summarizing its efficacy across a range of cancer cell lines, detailing common experimental protocols for its evaluation, and illustrating its mechanism of action through key signaling pathways.
Mechanism of Action
This compound exerts its anti-neoplastic effects by binding to the ATP-binding site of multiple RTKs, inhibiting their phosphorylation and subsequent activation of downstream signaling cascades.[6] The primary pathways affected are the RAS-RAF-MAPK and PI3K-AKT signaling axes, which are crucial for cell proliferation, survival, migration, and angiogenesis.[7][8] By blocking these pathways, this compound can suppress tumor growth and induce programmed cell death (apoptosis).[1][7] Its action on VEGFR and PDGFR on endothelial cells also contributes a potent anti-angiogenic effect by inhibiting the formation of new blood vessels that supply tumors.[3][5]
Data Presentation: In Vitro Antiproliferative Activity
The efficacy of this compound has been quantified in numerous cancer cell lines, with IC50 values (the concentration required to inhibit 50% of cell growth) varying based on the genetic context and receptor expression profile of the cells.
Enzyme Inhibition Activity
The following table summarizes the IC50 values of this compound against the kinase activity of its primary targets in cell-free assays.
| Target Kinase | IC50 (nM) | Reference(s) |
| FLT3 | 1 | [3][4] |
| c-Kit | 2 | [3][4] |
| FGFR1 | 8 | [4][9] |
| FGFR3 | 9 | [4][9] |
| VEGFR1 | 10 | [4] |
| VEGFR2 | 13 | [4] |
| VEGFR3 | 8 | [4] |
| PDGFRα | 27 | [4] |
| PDGFRβ | 210 | [4] |
| CSF-1R | 36 | [4] |
Cell-Based Proliferation Inhibition
The following table details the IC50 values of this compound in various cancer cell lines, demonstrating its broad-spectrum antiproliferative effects.
| Cancer Type | Cell Line | Key Mutation / Amplification | IC50 (µM) | Reference(s) |
| Multiple Myeloma | KMS11 | FGFR3-Y373C | 0.090 | [3][4] |
| OPM2 | FGFR3-K650E | 0.090 | [3][4] | |
| KMS18 | FGFR3-G384D | 0.550 | [3][4] | |
| Breast Cancer | MDA-MB-134 | FGFR1 Amplified | 0.190 | [10] |
| SUM52 | FGFR2 Amplified | 0.180 | [10] | |
| Colorectal Cancer | LoVo | KRAS Mutant | 0.130 | [11] |
| HT-29 | BRAF Mutant | 2.530 | [11] | |
| Hepatocellular Carcinoma | SK-HEP1 | - | ~1.7 | [3] |
| Endometrial Cancer | MFE280 | FGFR2 Mutated | 0.420 | [12] |
| SPAC1L | FGFR2 Wild-Type | 3.060 | [12] | |
| Gastric Cancer | NCI-N87 | HER2 Amplified | 2.189 | [13] |
| N87-TR1 | Trastuzumab-Resistant | 0.412 | [13] | |
| Leukemia | SupB15 | - | 0.449 | [3] |
| KCL-22 | - | 2.552 | [4] | |
| Mouse Myeloma | B9 | WT-FGFR3 Expressing | 0.025 | [1][3] |
Experimental Protocols
Standardized methodologies are critical for assessing the in vitro activity of kinase inhibitors like this compound. Below are detailed protocols for key experiments.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 20,000 cells per well and allow them to adhere overnight.[3]
-
Treatment: Replace the medium with fresh medium containing increasing concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period, typically 48 to 96 hours, at 37°C in a humidified incubator.[3]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the cell viability against the drug concentration. Calculate the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells in appropriate flasks or plates and treat with desired concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS and centrifuge to pellet.[14]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC (or another fluorophore) and 5 µL of Propidium Iodide (PI) solution.[15] Include single-stain controls for compensation.[14]
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.[16]
-
Analysis: Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis
This technique is used to detect the phosphorylation status of specific proteins within the signaling pathways targeted by this compound.
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-FGFR, FGFR, p-ERK, ERK, p-AKT, AKT).[8][17] An antibody against a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.[8][18]
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation upon this compound treatment.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Targeted FGFR/VEGFR/PDGFR inhibition with this compound enhances the effects of nab-paclitaxel in preclinical gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound preferentially targets endothelial cells rather than cancer cells for the inhibition of hepatocellular carcinoma growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reference.medscape.com [reference.medscape.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. This compound (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Dovitinib Protocol for In Vitro Cell Culture Experiments
Application Notes
Dovitinib is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary targets include fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[1][2][3] By inhibiting these key signaling pathways, this compound exerts anti-tumor and anti-angiogenic effects, making it a subject of extensive preclinical and clinical research. These application notes provide detailed protocols for in vitro cell culture experiments to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Class III, IV, and V receptor tyrosine kinases.[4][5] Its primary targets include:
-
FGFR1, FGFR2, FGFR3 : Inhibition of this pathway is crucial for its anti-proliferative effects in tumors with FGFR amplifications or mutations.[6][7]
-
VEGFR1, VEGFR2, VEGFR3 : This inhibition leads to the anti-angiogenic properties of the drug.[1][8][9]
-
PDGFRα, PDGFRβ : Targeting this pathway also contributes to its anti-angiogenic and anti-tumor effects.[1][4]
-
Other targets : this compound also shows activity against c-Kit and FLT3.[10][11]
The inhibition of these RTKs leads to the suppression of downstream signaling cascades, most notably the PI3K/AKT and RAS/RAF/MEK/ERK (MAPK) pathways, which are critical for cell proliferation, survival, and angiogenesis.[1][5]
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| KMS11 | Multiple Myeloma | 90 | [10][11] |
| OPM2 | Multiple Myeloma | 90 | [10][11] |
| KMS18 | Multiple Myeloma | 550 | [10][11] |
| LoVo | Colorectal Cancer (KRAS mutant) | 130 | [5] |
| HT-29 | Colorectal Cancer (BRAF mutant) | 2530 | [5] |
| SK-HEP1 | Hepatocellular Carcinoma | ~1700 | [10] |
| B9 (FGF-stimulated) | Murine Pro-B | 25 | [10][11] |
| M-NFS-60 (M-CSF stimulated) | Murine Myeloblastic | 220 | [10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Materials:
-
This compound (TKI-258)
-
Selected cancer cell lines
-
Complete growth medium (specific to the cell line)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁴ to 5 x 10³ cells per well in 100 µL of complete growth medium.[10] Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The concentration range should be selected based on previously reported IC50 values (e.g., 10 nM to 10 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[12]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
This protocol is used to investigate the effect of this compound on the phosphorylation status of its target RTKs and downstream signaling proteins.
Materials:
-
This compound (TKI-258)
-
Selected cancer cell lines
-
Complete growth medium
-
6-well plates or larger culture dishes
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR, anti-p-VEGFR, anti-p-ERK, anti-p-AKT, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells and collect the lysate in a microcentrifuge tube.[13]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.[13]
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[14]
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[14]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[13] Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the changes in the phosphorylation levels of the target proteins in response to this compound treatment. Normalize phosphorylated protein levels to total protein levels.
Mandatory Visualizations
Caption: this compound inhibits RTKs, blocking PI3K/AKT and MAPK pathways.
Caption: Workflow for in vitro evaluation of this compound's efficacy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Broad Spectrum Receptor Tyrosine Kinase Inhibitor this compound Suppresses Growth of BRAF Mutant Melanoma Cells in Combination with Other Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting FGFR with this compound (TKI258): preclinical and clinical data in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of VEGFs/VEGFR-1 Signaling and Its Inhibition in Modulating Tumor Invasion: Experimental Evidence in Different Metastatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound preferentially targets endothelial cells rather than cancer cells for the inhibition of hepatocellular carcinoma growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Western Blot Analysis of p-ERK and p-FGFR Following Dovitinib Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dovitinib (TKI-258) is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] It primarily targets fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[2][3] The FGF/FGFR signaling pathway is crucial in regulating cell proliferation, migration, and survival.[4] Upon activation by FGF ligands, FGFRs undergo autophosphorylation, triggering downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) pathway.[5] Aberrant activation of this pathway is implicated in various cancers.
This compound exerts its anti-tumor effects by inhibiting the phosphorylation of these RTKs, thereby blocking downstream signaling.[6] Western blot analysis is a fundamental technique to verify the mechanism of action of this compound by quantifying the phosphorylation status of FGFR (p-FGFR) and its key downstream effector, ERK (p-ERK). These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on the FGFR/ERK signaling axis in cancer cell lines.
Signaling Pathway and Drug Action
This compound inhibits the kinase activity of FGFR, preventing its autophosphorylation. This action blocks the recruitment and activation of downstream signaling molecules, leading to a reduction in the phosphorylation of ERK1/2. The diagram below illustrates this mechanism.
Caption: this compound inhibits FGFR phosphorylation, blocking the downstream MAPK/ERK cascade.
Experimental Protocols
The following protocols provide a step-by-step guide for performing Western blot analysis to measure changes in p-FGFR and p-ERK levels after treating cancer cells with this compound.
Experimental Workflow Overview
Caption: General workflow for Western blot analysis of this compound-treated cells.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cancer cells (e.g., MKN-45, KATO-III, SK-HEP1, or multiple myeloma cell lines like KMS11) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[7][8]
-
Adherence: Allow cells to adhere and grow for 24 hours in a standard growth medium.
-
Serum Starvation (Optional): To reduce basal receptor activation, replace the growth medium with a low-serum (e.g., 0.5-2% FBS) or serum-free medium for 12-24 hours before treatment.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. IC50 values can range from ~90 nM to 1.7 µM depending on the cell line.[1][7] A common concentration for observing significant pathway inhibition is 500 nM.[9]
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 250, 500 nM) for a specified duration. Treatment times can range from a few hours to 72-96 hours.[9][10] A vehicle control (DMSO) corresponding to the highest concentration of this compound should be included.
-
Cell Harvest: After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS) and proceed immediately to protein extraction.
Protocol 2: Protein Extraction and Quantification
-
Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new, clean tube.
-
Quantification: Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Samples can be stored at -20°C or used immediately.
Protocol 3: Western Blotting
-
SDS-PAGE: Load 20-30 µg of protein per lane into a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Use separate membranes for phosphorylated and total proteins.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% milk/TBST for 1 hour at room temperature.[11]
-
Final Washes: Wash the membrane three to five times for 10 minutes each with TBST.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imager or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the phosphorylated protein band to its corresponding total protein band. Further normalize to the loading control to correct for loading differences.
Data Presentation and Expected Results
Treatment of sensitive cell lines with this compound is expected to cause a dose-dependent decrease in the phosphorylation of FGFR and ERK. The results can be summarized in tables for clear comparison.
Table 1: Experimental Conditions
| Parameter | Description |
| Cell Line | Gastric Cancer (e.g., MKN-45) or Multiple Myeloma (e.g., KMS11)[7][8] |
| Treatment | This compound (TKI-258) |
| Concentrations | 0 (Vehicle), 100 nM, 500 nM |
| Treatment Time | 24 hours |
| Assay | Western Blot |
| Proteins Detected | p-FGFR, Total FGFR, p-ERK, Total ERK, GAPDH |
Table 2: Quantitative Western Blot Analysis (Hypothetical Data)
| Treatment | Relative p-FGFR / Total FGFR Ratio | % Inhibition (p-FGFR) | Relative p-ERK / Total ERK Ratio | % Inhibition (p-ERK) |
| Vehicle (0 nM) | 1.00 | 0% | 1.00 | 0% |
| 100 nM this compound | 0.45 | 55% | 0.52 | 48% |
| 500 nM this compound | 0.12 | 88% | 0.15 | 85% |
Summary of Expected Results: The data should demonstrate that this compound significantly inhibits the phosphorylation of both FGFR and its downstream target ERK in a dose-dependent manner.[7][8] This confirms the on-target activity of the drug within the cell, providing crucial information for drug development and mechanistic studies. In some cell lines with resistance mechanisms, ERK phosphorylation may be less affected or "rebound" over time, highlighting the importance of time-course experiments.[6]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. tandfonline.com [tandfonline.com]
- 3. reference.medscape.com [reference.medscape.com]
- 4. This compound dilactic acid reduces tumor growth and tumor-induced bone changes in an experimental breast cancer bone growth model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Targeted FGFR/VEGFR/PDGFR inhibition with this compound enhances the effects of nab-paclitaxel in preclinical gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Preparation of Dovitinib Stock Solution for Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dovitinib (also known as TKI258 or CHIR-258) is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It primarily targets class III (FLT3, c-Kit), class IV (FGFR1/3), and class V (VEGFR1-4) RTKs, as well as platelet-derived growth factor receptors (PDGFR)[1][2][3][4]. By inhibiting these kinases, this compound blocks critical signaling pathways, such as the RAS-RAF-MAPK and PI3K-AKT pathways, which are involved in tumor cell proliferation, survival, and angiogenesis[5][6]. This activity leads to cell cycle arrest and apoptosis, making this compound a subject of interest in cancer research[1][5][7]. Proper preparation of this compound stock solutions is crucial for obtaining accurate and reproducible results in cell-based assays. This document provides detailed protocols for the preparation, storage, and use of this compound solutions.
This compound Properties
A summary of the key chemical and physical properties of this compound is presented below. This data is essential for accurate stock solution preparation and concentration calculations.
| Property | Value | Reference |
| Synonyms | TKI-258, CHIR-258 | [3] |
| Molecular Formula | C₂₁H₂₁FN₆O | [3][8] |
| Molecular Weight | 392.43 g/mol | [1][3][8] |
| Appearance | Crystalline solid, Yellow-green solid | [3][9] |
| Solubility (DMSO) | ≥ 23 mg/mL (approx. 59 mM). Note: Use fresh, anhydrous DMSO as moisture can reduce solubility. | [1][10] |
| Solubility (Ethanol) | < 1 mg/mL (Slightly soluble to insoluble) | [11] |
| Solubility (Water) | < 1 mg/mL (Slightly soluble to insoluble) | [11] |
Experimental Protocols
This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), the recommended solvent for in vitro studies[11][12].
Materials:
-
This compound powder (Formula Weight: 392.43 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Optional: Sonicator or 37°C water bath
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound. For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L x 1 mL x 392.43 g/mol = 3.92 mg
-
Weighing: Carefully weigh out 3.92 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile, anhydrous DMSO to the tube containing the this compound powder[13].
-
Mixing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile cryovials[12][14].
-
Storage Conditions: Store the aliquoted stock solution at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year)[12]. The solid compound is stable for at least four years when stored at -20°C[3].
This protocol outlines the dilution of the 10 mM DMSO stock solution into cell culture medium for treating cells.
Procedure:
-
Pre-warming: Before use, thaw a single aliquot of the 10 mM this compound stock solution at room temperature. Also, pre-warm the cell culture medium to 37°C[11]. This helps prevent precipitation of the compound upon dilution.
-
Intermediate Dilution (Recommended): It is good practice to perform a serial dilution. For example, dilute the 10 mM stock solution 1:10 in sterile DMSO to create a 1 mM intermediate stock[11].
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the pre-warmed cell culture medium to achieve the desired final concentration.
-
Example: To achieve a final concentration of 1 µM in 2 mL of cell culture medium, add 2 µL of the 1 mM intermediate stock solution[11].
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
-
Mixing: Mix the working solution gently but thoroughly by pipetting or inverting the tube before adding it to the cells. Use the freshly prepared working solution immediately.
Visualizations
This compound inhibits multiple receptor tyrosine kinases (RTKs) on the cell surface, blocking downstream signaling cascades like the MAPK/ERK and PI3K/AKT pathways, ultimately leading to decreased cell proliferation and increased apoptosis.
Caption: this compound's inhibitory action on key signaling pathways.
The workflow diagram illustrates the key steps from receiving the powdered compound to preparing the final working solution for cell treatment.
Caption: Workflow for preparing this compound solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound (CHIR258, TKI258): structure, development and preclinical and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | C21H21FN6O | CID 135398510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. This compound | RTK Inhibitor | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A New Validated HPLC-MS/MS Method for Quantification and Pharmacokinetic Evaluation of this compound, a Multi-Kinase Inhibitor, in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Utilizing Dovitinib in Combination with Chemotherapy for Gastric Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of Dovitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, in combination with chemotherapy for the study of gastric cancer. The following protocols and data are derived from preclinical models and are intended for research purposes.
Introduction
This compound is a potent oral inhibitor of several receptor tyrosine kinases, including Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2][3] Standard chemotherapy for gastric adenocarcinoma has shown limited effectiveness and significant toxicity.[1][2][3] Preclinical studies have explored the combination of this compound with chemotherapeutic agents like nab-paclitaxel, demonstrating enhanced antitumor effects in gastric cancer models.[1][2][3] This combination therapy has been shown to additively inhibit tumor cell proliferation and tumor growth.[1][2][4]
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the combination of this compound and nab-paclitaxel in gastric cancer xenograft models.
Table 1: In Vivo Efficacy of this compound and Nab-Paclitaxel in MKN-45 Subcutaneous Xenografts [1][2]
| Treatment Group | Tumor Growth Inhibition (%) | Tumor Volume Change | Median Survival (days) | Lifespan Extension (%) |
| Control | - | - | 23 | - |
| This compound | 76 | - | 25 | Minimal |
| Nab-Paclitaxel | 75 | - | 42 | 83 |
| This compound + Nab-Paclitaxel | Additive Effect | Regression (85% of original value) | 66 | 187 |
Table 2: Molecular Effects of this compound in Combination with Nab-Paclitaxel in Gastric Cancer Cell Lines (MKN-45 and KATO-III) [1][2]
| Protein Marker | Effect of this compound | Effect of Combination Therapy |
| Phospho-FGFR | Decreased | Additive Decrease |
| Phospho-AKT | Decreased | Additive Decrease |
| Phospho-ERK | Decreased | Additive Decrease |
| Phospho-p70S6K | Decreased | Additive Decrease |
| Phospho-4EBP1 | Decreased | Additive Decrease |
| Bcl-2 | Decreased | Additive Decrease |
| Cleaved PARP-1 | Increased | Additive Increase |
| Cleaved Caspase-3 | Increased | Additive Increase |
| p27 | Increased | Additive Increase |
| Bax | Increased | Additive Increase |
| Bim | Increased | Additive Increase |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by this compound and a general workflow for evaluating the combination therapy in a preclinical setting.
Experimental Protocols
The following are generalized protocols for key experiments to assess the efficacy of this compound in combination with chemotherapy in gastric cancer models.
In Vitro Cell Viability Assay
Objective: To determine the effect of this compound and chemotherapy, alone and in combination, on the proliferation of gastric cancer cell lines.
Materials:
-
Gastric cancer cell lines (e.g., MKN-45, KATO-III)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., nab-paclitaxel)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed gastric cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete growth medium.
-
Treat the cells with varying concentrations of this compound, chemotherapy, or the combination. Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) and assess for synergistic, additive, or antagonistic effects using appropriate software (e.g., CompuSyn).
In Vivo Subcutaneous Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of this compound and chemotherapy, alone and in combination.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Gastric cancer cells (e.g., MKN-45)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Chemotherapeutic agent formulation for injection (e.g., intravenous)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of gastric cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination therapy).
-
Administer treatments as per the planned schedule. For example, this compound via oral gavage daily and nab-paclitaxel via intravenous injection weekly.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health as indicators of toxicity.
-
Continue treatment for a predetermined period or until tumors in the control group reach a specific size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., IHC, immunoblotting).
Immunoblot (Western Blot) Analysis
Objective: To investigate the molecular mechanisms by which the combination therapy exerts its effects on key signaling proteins.
Materials:
-
Treated cells or tumor tissue lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-FGFR, p-AKT, p-ERK, cleaved PARP, etc.) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from treated cells or homogenized tumor tissues.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software.
Immunohistochemistry (IHC)
Objective: To assess the in situ expression of proteins related to proliferation, apoptosis, and angiogenesis within the tumor microenvironment.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Antigen retrieval solution (e.g., citrate buffer)
-
Primary antibodies (e.g., Ki-67 for proliferation, CD31 for microvessel density, cleaved caspase-3 for apoptosis)
-
HRP-conjugated secondary antibody detection system
-
DAB substrate
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the FFPE tumor sections.
-
Perform antigen retrieval by heating the slides in the appropriate buffer.
-
Block endogenous peroxidase activity.
-
Block non-specific binding sites.
-
Incubate the sections with the primary antibody.
-
Wash and apply the HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Image the slides and perform quantitative analysis (e.g., counting positive cells, measuring vessel density) using appropriate software.
These protocols provide a foundational framework for investigating the combination of this compound and chemotherapy in gastric cancer models. Researchers should optimize these methods based on their specific experimental conditions and reagents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Targeted FGFR/VEGFR/PDGFR inhibition with this compound enhances the effects of nab-paclitaxel in preclinical gastric cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted FGFR/VEGFR/PDGFR inhibition with this compound enhances the effects of nab-paclitaxel in preclinical gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Investigating Dovitinib Resistance in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dovitinib (TKI258) is a multi-targeted tyrosine kinase inhibitor (TKI) that has shown efficacy against a range of cancers by primarily targeting fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[1][2][3][4][5][6] However, as with many targeted therapies, the development of resistance is a significant clinical challenge. These application notes provide a comprehensive experimental framework for researchers to investigate the mechanisms of acquired resistance to this compound in cancer cell lines. The protocols outlined below cover the generation of this compound-resistant cell lines, characterization of the resistant phenotype, and exploration of the underlying molecular mechanisms.
Introduction to this compound and Resistance
This compound is an oral, small-molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis.[2][7] Its primary targets include FGFR1/3, VEGFR1-4, and FLT3/c-Kit.[1] By inhibiting these receptors, this compound can induce cell cycle arrest and apoptosis in sensitive cancer cells.[8]
Resistance to this compound can arise through various mechanisms, including:
-
Secondary mutations in the target kinase: Mutations in the kinase domain of FGFR2, such as the gatekeeper mutation V565I and others like N550K, can confer resistance by sterically hindering drug binding or by stabilizing the active conformation of the kinase.[9][10][11]
-
Activation of bypass signaling pathways: Upregulation of alternative signaling pathways can compensate for the inhibition of this compound's primary targets. For instance, activation of the Src signaling pathway has been identified as a mechanism of acquired resistance in RET-rearranged lung adenocarcinoma.[8] Similarly, activation of the PI3K/AKT pathway is a common resistance mechanism to TKIs.[12]
-
Increased drug efflux: Overexpression of drug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, can reduce the intracellular concentration of this compound.
This guide provides detailed protocols to establish in vitro models of this compound resistance and to elucidate the specific mechanisms at play.
Experimental Workflow
The overall workflow for studying this compound resistance can be broken down into three main stages:
-
Development of this compound-Resistant Cell Lines: This involves the gradual exposure of a sensitive parental cancer cell line to increasing concentrations of this compound.
-
Characterization of the Resistant Phenotype: This stage focuses on confirming and quantifying the level of resistance and assessing any cross-resistance to other TKIs.
-
Investigation of Resistance Mechanisms: This involves a series of molecular and cellular assays to identify the specific genetic or signaling alterations responsible for the resistant phenotype.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. reference.medscape.com [reference.medscape.com]
- 4. This compound (TKI258) | GIST Support International [gistsupport.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | C21H21FN6O | CID 135398510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Antitumor Activity and Acquired Resistance Mechanism of this compound (TKI258) in RET-Rearranged Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The N550K/H Mutations in FGFR2 Confer Differential Resistance to PD173074, this compound, and Ponatinib ATP-Competitive Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The N550K/H mutations in FGFR2 confer differential resistance to PD173074, this compound, and ponatinib ATP-competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Broad Spectrum Receptor Tyrosine Kinase Inhibitor this compound Suppresses Growth of BRAF Mutant Melanoma Cells in Combination with Other Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Analysis of Dovitinib-Treated Tumor Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) evaluation of tumor tissues treated with Dovitinib, a multi-targeted tyrosine kinase inhibitor. This compound primarily targets fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs), thereby inhibiting downstream signaling pathways crucial for tumor growth, proliferation, and angiogenesis.[1][2][3][4] This document outlines the necessary procedures to assess the pharmacodynamic effects of this compound by analyzing the expression and phosphorylation status of its key targets and downstream effectors in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Introduction
This compound is a potent oral inhibitor of multiple receptor tyrosine kinases (RTKs) involved in oncogenesis.[2][3] Its anti-tumor activity stems from the inhibition of FGFRs (FGFR1, 2, and 3), VEGFRs (VEGFR1, 2, and 3), and PDGFRβ.[4] Inhibition of these receptors disrupts key signaling cascades, including the RAS/MEK/ERK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and angiogenesis.[5][6]
Immunohistochemistry is a vital tool for assessing the in-situ expression of protein biomarkers in tissue samples. This protocol provides a framework for the IHC analysis of key biomarkers to evaluate the biological response to this compound treatment. The primary markers of interest include the phosphorylated (activated) forms of the target receptors (p-FGFR, p-VEGFR, p-PDGFR) and downstream signaling molecules (p-FRS2, p-ERK, p-AKT), as well as the proliferation marker Ki67.
Signaling Pathway Overview
This compound exerts its therapeutic effects by blocking the activation of multiple RTKs. The diagram below illustrates the targeted signaling pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. reference.medscape.com [reference.medscape.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Targeted FGFR/VEGFR/PDGFR inhibition with this compound enhances the effects of nab-paclitaxel in preclinical gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Evaluating Cell Viability and Apoptosis in Response to Dovitinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dovitinib (TKI258) is a potent, orally bioavailable small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs).[1][2][3] Primarily recognized for its inhibition of fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs), this compound plays a crucial role in impeding tumor growth, angiogenesis, and cell survival.[2][3][4] Its mechanism of action involves blocking the phosphorylation of these key receptors and their downstream signaling pathways, including the RAS-RAF-MAPK, PI3K-AKT, and STAT3 pathways, ultimately leading to cell cycle arrest and apoptosis in various cancer cell lines.[4][5][6] These application notes provide detailed protocols for assessing cell viability and apoptosis in cancer cells following treatment with this compound.
Mechanism of Action
This compound exerts its anti-cancer effects by binding to the ATP-binding pocket of multiple RTKs, thereby preventing their activation. This inhibition disrupts critical signaling cascades that are often dysregulated in cancer.
-
FGFR Inhibition: By targeting FGFRs, this compound can inhibit proliferation and induce apoptosis in tumors with FGFR amplifications or mutations.[3][7]
-
VEGFR Inhibition: Inhibition of VEGFRs, particularly VEGFR2, leads to a potent anti-angiogenic effect, cutting off the tumor's blood supply.[2]
-
PDGFR Inhibition: Targeting PDGFRs contributes to the overall anti-proliferative and anti-angiogenic activity of the drug.[2][3]
The downstream consequences of this multi-targeted inhibition include the downregulation of key survival proteins and the activation of apoptotic machinery.
Data Presentation: Efficacy of this compound on Cancer Cell Lines
The following tables summarize the quantitative effects of this compound on cell viability and apoptosis in various cancer cell lines as reported in preclinical studies.
Table 1: IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |
| KMS11 (FGFR3-Y373C) | Multiple Myeloma | 90 | Proliferation Assay | [2] |
| OPM2 (FGFR3-K650E) | Multiple Myeloma | 90 | Proliferation Assay | [2] |
| KMS18 (FGFR3-G384D) | Multiple Myeloma | 550 | Proliferation Assay | [2] |
| B9 (WT-FGFR3) | Murine Myeloma | 25 | Growth Assay | [2][8] |
| SK-HEP1 | Hepatocellular Carcinoma | ~1700 | Cell Number Reduction | [2] |
| CH157MN | Meningioma | 500 (viability reduction) | MTT Assay | [9] |
| IOMM-Lee | Meningioma | 500 (viability reduction) | MTT Assay | [9] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Cancer Type | This compound Conc. | Effect | Assay | Reference |
| FGFR3-expressing MM cells | Multiple Myeloma | 100, 500 nM | Induces apoptosis | Not specified | [8] |
| HCC cell lines (4 types) | Hepatocellular Carcinoma | Starting at 2.5 µM | Dose-dependent DNA fragmentation | DNA Fragmentation ELISA | [7] |
| CH157MN | Meningioma | 500 nM | Increased caspase-3 activity | Caspase-3 Activity Assay | [9] |
| IOMM-Lee | Meningioma | 500 nM | Increased caspase-3 activity | Caspase-3 Activity Assay | [9] |
| IM-9 | Multiple Myeloma | Not specified | Caspase-dependent apoptosis | Not specified | [10] |
Signaling Pathways and Experimental Workflows
To visually represent the processes described, the following diagrams illustrate the key signaling pathways affected by this compound and the general workflows for the experimental protocols.
Caption: this compound inhibits multiple RTKs, blocking downstream pro-survival pathways.
Caption: General experimental workflow for assessing this compound's effects.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol determines the number of viable cells by measuring the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases.[11][12]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with vehicle control (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[13]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently labeled Annexin V.[14] PI, a nucleic acid stain, can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound (stock solution in DMSO)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight. Treat cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[15]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[15]
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Caspase-3/7 Activity Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[16] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3/7 to release aminoluciferin, generating a light signal.[17]
Materials:
-
Cancer cell line of interest
-
White-walled 96-well plates
-
This compound (stock solution in DMSO)
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of medium.[18] After 24 hours, treat with this compound at desired concentrations.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature before use.[16][19]
-
Assay Protocol: After the treatment period (e.g., 24 hours), remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[19]
-
Incubation: Mix the contents on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.[16]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence readings of treated cells to the vehicle-treated control to determine the fold-change in caspase-3/7 activity.
References
- 1. This compound induces mitotic defects and activates the G2 DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound Triggers Apoptosis and Autophagic Cell Death by Targeting SHP-1/p-STAT3 Signaling in Human Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. ulab360.com [ulab360.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 18. Frontiers | Identification and Characterization of Key Differentially Expressed Genes Associated With Metronomic Dosing of Topotecan in Human Prostate Cancer [frontiersin.org]
- 19. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Dovitinib Resistance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering Dovitinib resistance in cancer cell lines.
Troubleshooting Guide
This guide is designed to help you identify and address common issues related to this compound resistance during your experiments.
Problem: My cancer cell line, which was initially sensitive to this compound, has developed resistance.
This is a common phenomenon observed with tyrosine kinase inhibitors (TKIs) like this compound. Resistance can arise through various mechanisms. The following table summarizes potential strategies to overcome this resistance, along with supporting data from preclinical studies.
Table 1: Strategies to Overcome Acquired this compound Resistance
| Cancer Type/Cell Line | Resistance Mechanism | Strategy | Key Experimental Findings |
| RET-rearranged Lung Adenocarcinoma (LC-2/ad DR cells) | Src activation | Combination with Saracatinib (Src inhibitor) | Saracatinib suppressed ERK1/2 phosphorylation and the growth of this compound-resistant cells.[1] |
| BRAF-mutant Melanoma (YUMAC XR5MC8) | Acquired Vemurafenib resistance, potential for this compound resistance | Combination with Vemurafenib (BRAF inhibitor) and Selumetinib (MEK inhibitor) | The triple combination was most effective at inhibiting the in vitro growth of doubly resistant melanoma cells.[2] |
| FGFR2-mutant Endometrial Cancer (BaF3 cells expressing FGFR2 mutants) | FGFR2 kinase domain mutations (e.g., N550K, V565I) | Switch to a different TKI, Ponatinib | Ponatinib effectively inhibited all tested this compound-resistant FGFR2 mutants except for the V565I gatekeeper mutation.[3] |
| General TKI Resistance | Activation of bypass signaling pathways (e.g., PI3K/AKT, MET, IGF1R) | Combination therapy with inhibitors of the respective bypass pathway | Combining a primary TKI with an inhibitor of the activated bypass pathway can prolong response and induce remissions.[4] |
Troubleshooting Workflow
The following workflow can guide your investigation and experimental strategy when dealing with this compound resistance.
Caption: A logical workflow for troubleshooting this compound resistance.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding experimental design and interpretation when studying this compound resistance.
Q1: How can I generate a this compound-resistant cancer cell line?
To establish a this compound-resistant cell line, you can expose the parental, sensitive cell line to gradually increasing concentrations of this compound over a prolonged period.[5]
Experimental Protocol: Generation of a this compound-Resistant Cell Line
-
Initial Seeding: Culture the parental cancer cell line (e.g., LC-2/ad) in standard growth medium.
-
Initial this compound Exposure: Begin by exposing the cells to a low concentration of this compound (e.g., the IC20, or 20% inhibitory concentration).
-
Gradual Dose Escalation: Once the cells resume proliferation, gradually increase the concentration of this compound in the culture medium. This process can take several months.
-
Selection of Resistant Clones: Continue this process until the cells are able to proliferate in a high concentration of this compound (e.g., up to 5 μmol/L).[5]
-
Characterization: The resulting polyclonal resistant clones (e.g., LC-2/ad DR) should be characterized to confirm their resistance (e.g., by determining the new IC50 value) and investigate the underlying resistance mechanisms.
Q2: What are the key signaling pathways to investigate as potential mechanisms of this compound resistance?
Several signaling pathways have been implicated in this compound resistance. Investigating the activation status of these pathways in your resistant cell lines is a crucial step. The primary mechanisms include mutations in the drug target and the activation of bypass signaling pathways.
Signaling Pathways Implicated in this compound Resistance
Caption: Key mechanisms leading to this compound resistance.
Q3: How do I perform a phospho-kinase array to identify activated bypass pathways?
A phospho-kinase array is a high-throughput method to simultaneously assess the phosphorylation status of multiple kinases. This can provide a broad overview of which signaling pathways are activated in your resistant cells compared to the parental cells.
Experimental Protocol: Phospho-Kinase Array
-
Cell Lysis: Lyse cells from both the parental and this compound-resistant lines to extract proteins. Ensure to use lysis buffers containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading onto the array membranes.
-
Array Incubation: Incubate the cell lysates with the phospho-kinase array membranes, which are spotted with antibodies specific to the phosphorylated forms of various kinases.
-
Detection: After washing, add a detection antibody cocktail that binds to the captured phosphorylated kinases.
-
Signal Development: Use a chemiluminescent substrate to generate a signal that can be captured using an imaging system.
-
Data Analysis: Quantify the signal intensity for each spot and compare the profiles of the resistant and parental cells to identify kinases with significantly increased phosphorylation in the resistant line. For example, in this compound-resistant LC-2/ad DR cells, increased phosphorylation of Src and FAK was identified using this method.[5]
Q4: What is a combination index (CI) and how do I use it to assess synergy between this compound and another inhibitor?
The combination index (CI) is a quantitative measure used to determine if the effect of two drugs used in combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1). The Chou-Talalay method is a widely used approach to calculate the CI.
Experimental Workflow: Assessing Synergy with Combination Index
Caption: Workflow for determining drug synergy using the Combination Index.
References
- 1. Antitumor Activity and Acquired Resistance Mechanism of this compound (TKI258) in RET-Rearranged Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Broad Spectrum Receptor Tyrosine Kinase Inhibitor this compound Suppresses Growth of BRAF Mutant Melanoma Cells in Combination with Other Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The N550K/H Mutations in FGFR2 Confer Differential Resistance to PD173074, this compound, and Ponatinib ATP-Competitive Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Dovitinib Off-Target Effects in Preclinical Research: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Dovitinib in preclinical studies. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key assays are provided.
Frequently Asked Questions (FAQs)
Q1: What are the primary on- and off-target kinases of this compound?
A1: this compound is a multi-targeted tyrosine kinase inhibitor. Its primary targets are considered to be FGFRs and VEGFRs. However, it also exhibits potent inhibitory activity against a range of other kinases. The half-maximal inhibitory concentrations (IC50) for various kinases are summarized in the table below.
Q2: What are the major signaling pathways affected by this compound's off-target activity?
A2: Preclinical studies have shown that this compound's off-target effects can significantly impact key cellular signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[1][2] Inhibition of kinases such as c-Kit, FLT3, and PDGFR can lead to the downregulation of these pathways, affecting cell proliferation, survival, and angiogenesis.
Q3: What are some of the potential phenotypic consequences of this compound's off-target effects?
A3: Inhibition of off-target kinases can lead to various cellular effects. For instance, inhibition of c-Kit and FLT3 can result in myelosuppression, a common adverse effect observed with inhibitors of these kinases.[3] Researchers should be aware of these potential confounding effects when interpreting experimental results.
Q4: How can I minimize off-target effects in my experiments?
A4: While it is challenging to completely eliminate off-target effects with a multi-kinase inhibitor like this compound, using the lowest effective concentration and choosing cell lines that are less dependent on the off-target kinases can help mitigate these effects. Performing appropriate control experiments, such as using a more selective inhibitor for the intended target, is also recommended.
Troubleshooting Guide
| Observed Issue | Potential Off-Target Cause | Troubleshooting Suggestions |
| Unexpectedly high cytotoxicity in non-FGFR/VEGFR driven cell lines. | Inhibition of other essential kinases like c-Kit or FLT3. | - Verify the expression levels of off-target kinases in your cell line. - Titrate this compound to the lowest concentration that still inhibits the target of interest. - Compare results with a more selective FGFR/VEGFR inhibitor. |
| Discrepancies between in vitro kinase assay results and cellular activity. | Cellular uptake, metabolism, or efflux of this compound. Effects on downstream signaling pathways not captured in a purified kinase assay. | - Perform cellular thermal shift assays (CETSA) to confirm target engagement in cells. - Analyze the phosphorylation status of downstream effectors of both on- and off-target kinases via Western blot. |
| Alterations in cell morphology or adhesion unrelated to FGFR/VEGFR inhibition. | Inhibition of kinases involved in cytoskeletal organization, such as PDGFR. | - Document any morphological changes with microscopy. - Investigate the phosphorylation status of proteins involved in cell adhesion and cytoskeletal dynamics. |
| Inconsistent results across different experimental batches. | Variability in drug preparation, cell passage number, or assay conditions. | - Prepare fresh stock solutions of this compound for each experiment. - Maintain consistent cell culture conditions and use cells within a defined passage number range. - Include positive and negative controls in every experiment. |
Quantitative Data Summary
Table 1: Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) | Reference(s) |
| FLT3 | 1 | [4][5] |
| c-Kit | 2 | [4][5] |
| VEGFR2 (KDR) | 13 | [4] |
| FGFR1 | 8 | [4] |
| FGFR3 | 9 | [4] |
| PDGFRβ | 8 | [4] |
| CSF-1R | 36 | [4][5] |
| VEGFR1 | 10 | [4] |
| VEGFR3 | 8 | [4] |
| PDGFRα | 27 | [4] |
Table 2: Cellular Effects of this compound in Preclinical Models
| Cell Line | Assay | Endpoint | Concentration | Effect | Reference(s) |
| KMS11 (Multiple Myeloma) | MTT Assay | Cell Viability | 90 nM (IC50) | Inhibition of proliferation | [5] |
| OPM2 (Multiple Myeloma) | MTT Assay | Cell Viability | 90 nM (IC50) | Inhibition of proliferation | [5] |
| CH157MN (Meningioma) | Western Blot | Protein Levels | 500 nM | Decreased p-ERK, p-AKT | [1] |
| IOMM-Lee (Meningioma) | Western Blot | Protein Levels | 500 nM | Decreased p-ERK, p-AKT | [1] |
| MKN-45 (Gastric Cancer) | Immunoblot | Protein Levels | Not Specified | Reduction in p-FGFR, p-AKT, p-ERK | [2] |
Key Experimental Protocols
Kinase Inhibition Assay (Time-Resolved Fluorescence)
-
Reaction Setup : Prepare a reaction mixture containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Enzyme and Substrate : Add the purified kinase (e.g., c-Kit, FLT3) and a suitable biotinylated peptide substrate.
-
This compound Addition : Add varying concentrations of this compound or DMSO (vehicle control).
-
Initiate Reaction : Start the kinase reaction by adding ATP at a concentration close to the Km for the specific kinase.
-
Incubation : Incubate the reaction at 30°C for 60 minutes.
-
Stop Reaction : Terminate the reaction by adding a stop solution containing EDTA.
-
Detection : Add a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).
-
Measurement : After a further incubation, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. The signal is proportional to the extent of substrate phosphorylation.
-
Data Analysis : Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
Cell Viability (MTT) Assay
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment : Treat the cells with a serial dilution of this compound or DMSO control for 48-72 hours.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization : Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.
Western Blotting
-
Cell Lysis : Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE : Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, p-AKT, total ERK, total AKT, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Densitometrically quantify the band intensities and normalize to the loading control.
Visualizations
Caption: this compound's on- and off-target inhibition of key signaling pathways.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
Technical Support Center: Managing Dovitinib-Induced Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing toxicities associated with the multi-kinase inhibitor Dovitinib in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (TKI258) is a small molecule, multi-targeted tyrosine kinase inhibitor. Its primary mechanism involves targeting several receptor tyrosine kinases (RTKs), including Fibroblast Growth Factor Receptors (FGFR1–3), Vascular Endothelial Growth Factor Receptors (VEGFR1–3), and Platelet-Derived Growth Factor Receptor (PDGFR)β.[1][2] By inhibiting these receptors, this compound can suppress tumor growth, proliferation, and angiogenesis.[1][3] Additionally, it has been shown to inhibit other kinases like cKIT, RET, and FLT3 and may also act as a topoisomerase I and II poison.[1][4]
Q2: What are the most common toxicities observed with this compound in animal models?
A2: Based on preclinical and clinical data, the most frequently reported adverse events associated with this compound are gastrointestinal and constitutional. These include diarrhea, nausea, vomiting, fatigue/asthenia, and anorexia leading to weight loss.[1][5][6][7] In some cases, more severe toxicities like hypertensive crisis and bradycardia have been noted.[6][7] Researchers should closely monitor animals for these signs.
Q3: How do I determine the appropriate starting dose for my animal model?
A3: The optimal dose of this compound can vary significantly depending on the animal model, tumor type, and treatment schedule. Preclinical studies in mouse xenograft models have reported effective doses ranging from 30 to 100 mg/kg administered orally.[5] For example, a daily oral dose of 70 mg/kg was used in colorectal cancer xenograft models in mice.[8] It is crucial to perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD) in your specific model before initiating efficacy studies.
Q4: What is the recommended dosing schedule for this compound in preclinical studies?
A4: this compound has been evaluated using various dosing schedules. A common schedule used in clinical trials, which can be adapted for preclinical models, is a 5-days-on/2-days-off regimen.[1][6][7] Continuous daily dosing has also been used in some animal studies.[8] The choice of schedule may impact both efficacy and the toxicity profile.
Q5: What clinical signs should I monitor for to assess this compound toxicity?
A5: Daily monitoring of animal health is critical. Key parameters to observe include:
-
General well-being: Changes in posture, activity level, and grooming habits.[9]
-
Body weight: A significant and progressive decrease in body weight is a primary indicator of toxicity.[9]
-
Gastrointestinal effects: Observe for signs of diarrhea (soiled bedding) and dehydration.
-
Feed and water intake: Quantify consumption if possible, as a reduction is an early sign of toxicity.
-
Skin and fur: Look for any abnormalities or changes in fur texture.
Troubleshooting Guides
| Observed Issue | Potential Cause(s) | Recommended Actions & Troubleshooting |
| Significant Body Weight Loss (>15%) | - Drug-induced anorexia- Dehydration due to diarrhea/vomiting- Systemic toxicity | - Immediate Action: Consider a temporary dose interruption.[1]- Supportive Care: Provide supplemental nutrition (e.g., palatable, high-calorie food) and hydration (e.g., subcutaneous fluids).- Dose Adjustment: If weight recovers, restart this compound at a reduced dose (e.g., decrease by 25%).[1]- Confirm MTD: Ensure the current dose is not exceeding the Maximum Tolerated Dose for your specific animal strain and model. |
| Severe Diarrhea | - Direct gastrointestinal toxicity | - Supportive Care: Administer anti-diarrheal agents as per veterinary guidance. Ensure free access to water to prevent dehydration.- Dose Modification: Implement a dose interruption until the symptoms resolve. Consider restarting at a lower dose or modifying the schedule (e.g., from continuous to intermittent dosing).[1] |
| Lethargy and Fatigue | - General systemic toxicity- Anemia | - Monitor Activity: Quantify changes in activity if possible.- Check Hematology: Perform a complete blood count (CBC) to check for anemia or other hematological abnormalities.[10]- Dose Adjustment: A dose reduction or treatment holiday may be necessary if fatigue is severe and impacts the animal's ability to eat or drink. |
| Cardiovascular Abnormalities (e.g., Bradycardia) | - Off-target effects of this compound | - Specialized Monitoring: If cardiovascular effects are a concern for the study, consider incorporating electrocardiography (ECG) monitoring.[11]- Dose-Limiting Toxicity: Bradycardia has been identified as a dose-limiting toxicity in clinical studies.[6][7] This may indicate the dose is too high and requires significant reduction or cessation. |
Quantitative Data Summary
The following tables summarize key dosage and toxicity data from various studies.
Table 1: this compound Dosing in Preclinical and Clinical Studies
| Study Type | Model/Patient Population | Dose | Schedule | Reference |
| Preclinical | Mouse Tumor Models | 30 - 100 mg/kg | Not Specified | [5] |
| Preclinical | Colorectal Cancer Xenografts (Mouse) | 70 mg/kg | Daily (PO) for 4 weeks | [8] |
| Clinical (Phase I/II) | Advanced Melanoma | 400 mg/day (MTD) | Not Specified | [5] |
| Clinical (Phase I) | Advanced Renal Cell Carcinoma | 500 mg/day (MTD) | 5-days-on / 2-days-off | [6][7] |
Table 2: Common Treatment-Related Adverse Events (Any Grade) in Clinical Trials
| Adverse Event | Frequency (%) in Melanoma Study [5] | Frequency (%) in Renal Cell Carcinoma Study [7] |
| Fatigue / Asthenia | 77% | 50% |
| Diarrhea | 77% | 70% |
| Nausea | 77% | 75% |
| Vomiting | Not Reported | 70% |
Experimental Protocols
Protocol 1: General Monitoring for this compound-Induced Toxicity
-
Baseline Assessment: Before the first dose, record the body weight and perform a thorough clinical examination of each animal.
-
Daily Monitoring:
-
Record body weight for each animal.
-
Perform a visual inspection for signs of toxicity, including changes in activity, posture, fur condition, and presence of diarrhea.[9]
-
Monitor food and water consumption.
-
-
Weekly Monitoring:
-
Perform a more detailed clinical examination, including palpation for any abnormalities.
-
Measure tumor volume if applicable.[9]
-
-
Endpoint and Necropsy:
-
At the end of the study, or if an animal reaches a humane endpoint, collect blood for hematology and serum chemistry analysis.
-
Perform a full necropsy. Collect key organs (e.g., liver, kidneys, gastrointestinal tract, heart) for histopathological analysis.
-
Protocol 2: Management of Gastrointestinal Toxicity
-
Detection: Identify animals with diarrhea (characterized by loose or unformed stools) or a body weight loss of >10% from baseline.
-
Intervention:
-
Temporarily suspend this compound administration.
-
Provide supportive care:
-
Administer 1-2 mL of sterile saline or Lactated Ringer's solution subcutaneously to combat dehydration.
-
Provide a highly palatable, soft, and moist diet.
-
-
Monitor the animal's weight and hydration status daily.
-
-
Resumption of Dosing:
-
Once diarrhea has resolved and body weight has stabilized or started to increase for at least two consecutive days, treatment may be resumed.
-
Restart this compound at a reduced dose (e.g., 75% of the last tolerated dose).
-
Visualizations
This compound Signaling Pathway Inhibition
Caption: this compound inhibits multiple receptor tyrosine kinases, blocking downstream pathways like RAS/MAPK and PI3K/AKT.
Experimental Workflow for Toxicity Assessment
Caption: A typical workflow for assessing and managing this compound-induced toxicity in an animal study.
References
- 1. A mutation-specific, single-arm, phase 2 study of this compound in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reference.medscape.com [reference.medscape.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The anticancer multi-kinase inhibitor this compound also targets topoisomerase I and topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Phase I study of this compound (TKI258), an oral FGFR, VEGFR, and PDGFR inhibitor, in advanced or metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Interpreting Unexpected Results from Dovitinib Experiments
Welcome to the technical support center for Dovitinib-related research. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected experimental outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound. Each question is followed by potential causes and recommended actions.
Q1: Why is there a lack of response to this compound in my cancer cell line, even though it has an activating mutation in an intended target like FGFR?
Potential Causes:
-
Intrinsic Resistance: The cell line may possess inherent resistance mechanisms that pre-exist any treatment. This can include mutations in downstream signaling molecules or the expression of drug efflux pumps.
-
Suboptimal Drug Concentration or Exposure: The concentration of this compound may be insufficient to inhibit the target kinase effectively, or the duration of treatment may be too short.
-
Cell Culture Conditions: Variations in cell culture media, serum concentration, or cell density can influence drug sensitivity.
-
Incorrect Target Assumption: While a mutation exists, it may not be the primary driver of proliferation in your specific cellular context.
Troubleshooting Steps:
-
Confirm Target Expression and Activation: Use Western blotting to verify the expression and phosphorylation status of FGFR (or other intended targets) and key downstream effectors like ERK and AKT before and after treatment.
-
Perform a Dose-Response Curve: Determine the IC50 value for this compound in your cell line using a cell viability assay (e.g., MTT or CellTiter-Glo) over a wide range of concentrations.
-
Time-Course Experiment: Assess cell viability and target inhibition at multiple time points (e.g., 24, 48, 72 hours) to ensure you are not missing a delayed effect.
-
Review Cell Line Characteristics: Investigate the literature for known resistance mechanisms in your specific cell line.
-
Consider Alternative Assays: Use a colony formation assay to assess long-term effects on cell proliferation.
Q2: I observed initial sensitivity to this compound, but my cells developed resistance over time. What is the likely mechanism?
Potential Causes:
-
Acquired Gatekeeper Mutations: Mutations in the kinase domain of the target protein (e.g., FGFR2 V565I) can prevent this compound from binding effectively due to steric hindrance.[1]
-
Activation of Bypass Signaling Pathways: Cells can compensate for the inhibition of one pathway by upregulating another. A common mechanism of acquired resistance to this compound is the activation of the Src kinase pathway, which can reactivate downstream signaling like the ERK1/2 pathway.[2][3][4]
-
Target Kinase Conformational Changes: Mutations can favor the active conformation of the kinase, reducing the binding affinity of inhibitors like this compound that may prefer the inactive state.[1]
Troubleshooting Steps:
-
Sequence the Target Kinase: Analyze the DNA of resistant cells to identify potential mutations in the kinase domain of the primary target (e.g., FGFR).
-
Phospho-Kinase Array: Use a phospho-kinase array to screen for the activation of alternative signaling pathways in the resistant cells compared to the parental, sensitive cells.[2][4]
-
Western Blot Analysis: Specifically probe for the activation of known bypass pathway proteins, such as phosphorylated Src (p-Src) and its downstream targets.
-
Combination Therapy: Test the efficacy of combining this compound with an inhibitor of the identified bypass pathway (e.g., a Src inhibitor like Saracatinib) to overcome resistance.[2][3][4]
Table 1: Common Acquired Resistance Mechanisms to this compound
| Resistance Mechanism | Molecular Change | Consequence | Method of Detection |
| Gatekeeper Mutation | e.g., FGFR2 V565I | Steric hindrance preventing drug binding.[1] | DNA Sequencing |
| Bypass Pathway Activation | Increased phosphorylation of Src kinase.[2][4] | Reactivation of downstream pathways (e.g., ERK1/2).[2][4] | Phospho-Kinase Array, Western Blot |
| Kinase Conformational Change | e.g., FGFR2 N550K/H | Stabilizes the active kinase conformation, reducing drug affinity.[1][5] | Structural Modeling, In vitro Kinase Assays |
Q3: I'm observing unexpected off-target effects or toxicity in my experiment. Why is this happening?
Potential Causes:
-
Multi-Kinase Inhibition Profile: this compound is a multi-kinase inhibitor and is known to target not only FGFR and VEGFR but also PDGFR, c-KIT, RET, and others.[3][4] These on-target inhibitions in a particular cell type might be considered off-target effects if they are not the intended focus of the study.
-
Broad Transcriptional Changes: As a multi-kinase inhibitor, this compound can cause widespread changes in gene expression that are not directly related to the inhibition of the primary target.[6]
-
Inhibition of Unanticipated Kinases: Like many kinase inhibitors that target the ATP-binding pocket, this compound may inhibit other kinases that are not on its published target list.[7]
Troubleshooting Steps:
-
Review this compound's Kinase Inhibition Profile: Compare the known targets of this compound with the pathways active in your experimental system.
-
Perform Transcriptome Analysis: Use RNA-sequencing to compare gene expression profiles of treated and untreated cells to understand the global transcriptional impact.[6]
-
Use a More Specific Inhibitor: As a control, compare the phenotype observed with this compound to that of a more selective inhibitor for your primary target (if available).
-
Dose De-escalation: Determine if the off-target effects are dose-dependent by testing lower concentrations of this compound.
Table 2: Known Kinase Targets of this compound
| Kinase Family | Specific Kinases |
| FGFR | FGFR1, FGFR2, FGFR3[3] |
| VEGFR | VEGFR1, VEGFR2, VEGFR3[3] |
| PDGFR | PDGFR-β[3] |
| Other RTKs | c-KIT, RET, FLT3[8] |
Frequently Asked Questions (FAQs)
Q: What is the typical IC50 for this compound? A: The IC50 of this compound is highly dependent on the cell line and the specific kinase being targeted. For example, in RET-rearranged lung adenocarcinoma cells (LC-2/ad), the IC50 was reported to be low, while resistant cells (LC-2/ad DR) showed an IC50 > 3 μmol/L.[3] It is crucial to determine the IC50 empirically in your own experimental system.
Q: Can this compound induce apoptosis or cell cycle arrest? A: Yes, in sensitive cell lines, this compound has been shown to induce cell-cycle arrest at the G0-G1 phase and promote apoptosis.[2][4] This is often mediated by the inhibition of downstream signaling pathways like ERK1/2.[2][4]
Q: How can I confirm that this compound is engaging its target in my cells? A: The most direct way is to perform a Western blot to assess the phosphorylation status of the target kinase. A significant reduction in the phosphorylated form of the kinase after treatment indicates target engagement. For example, treatment with this compound has been shown to reduce the levels of phosphorylated FGFR1.[9]
Q: Are there known issues with this compound's efficacy in clinical settings? A: Yes, this compound has shown limited activity in some clinical trials. For instance, it produced only one response in 54 treated patients with bladder cancer.[10] This highlights that preclinical sensitivity does not always translate to clinical efficacy and that intrinsic and acquired resistance are significant challenges.
Experimental Protocols
Western Blotting for Target Phosphorylation
-
Cell Lysis: Culture cells to 70-80% confluency and treat with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated target (e.g., p-FGFR, p-ERK) and the total protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 10 µM) and a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until formazan crystals form.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Intended inhibitory action of this compound on the FGFR signaling pathway.
Caption: Activation of Src as a bypass mechanism to overcome this compound inhibition.
Caption: Logical workflow for troubleshooting this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor Activity and Acquired Resistance Mechanism of this compound (TKI258) in RET-Rearranged Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The N550K/H Mutations in FGFR2 Confer Differential Resistance to PD173074, this compound, and Ponatinib ATP-Competitive Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. A mutation-specific, single-arm, phase 2 study of this compound in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phase II study of this compound in Patients With Recurrent or Metastatic Adenoid Cystic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Dovitinib concentration for maximum efficacy and minimal toxicity
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Dovitinib in pre-clinical research. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to help you achieve maximum efficacy while minimizing toxicity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets? A1: this compound (TKI258, CHIR258) is an orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] It potently inhibits Class III, IV, and V RTKs, which are crucial for tumor growth, proliferation, and angiogenesis.[1][3][4] Its primary targets include Fibroblast Growth Factor Receptors (FGFR1, 2, 3), Vascular Endothelial Growth Factor Receptors (VEGFR1, 2, 3), and Platelet-Derived Growth Factor Receptor (PDGFRβ), as well as FLT3 and c-Kit.[2][5][6]
Q2: What are the known off-target effects of this compound? A2: As a multi-kinase inhibitor, this compound can have off-target effects. At higher concentrations, it can induce broad transcriptional changes unrelated to its primary targets.[7] Studies have also shown that this compound can act as a topoisomerase I and topoisomerase II poison, which may contribute to its overall anti-cancer activity.[8]
Q3: What is a recommended starting concentration range for in vitro experiments? A3: The effective concentration of this compound is highly cell-line dependent. It is recommended to perform a dose-response experiment starting from a broad range (e.g., 10 nM to 10 µM) to determine the IC50 value for your specific cell model.[9][10] See Table 2 for reported IC50 values in various cell lines, which can serve as a guide for selecting your initial concentration range.
Q4: What is the appropriate solvent to use for dissolving this compound? A4: For in vitro experiments, this compound is typically dissolved in dimethylsulfoxide (DMSO) to create a high-concentration stock solution.[9] It is critical to ensure the final concentration of DMSO in your cell culture medium is non-toxic to the cells, generally below 0.1%. Always run a vehicle control (medium with the same final DMSO concentration) in your experiments.[11]
Data Presentation: Kinase Profile and Cellular Potency
Quantitative data for this compound is summarized below to facilitate experimental design.
Table 1: this compound Kinase Inhibitory Profile This table presents the half-maximal inhibitory concentrations (IC50) of this compound against its key kinase targets in cell-free assays.
| Kinase Target | IC50 (nM) |
| FLT3 | 1 |
| c-Kit | 2 |
| FGFR1 | 8 |
| FGFR3 | 9 |
| VEGFR1 | 10 |
| VEGFR2 | 13 |
| VEGFR3 | 8 |
| PDGFRα | 27 |
| PDGFRβ | 210 |
| CSF-1R | 36 |
| Data sourced from MedChemExpress and Selleck Chemicals.[1][2][12] |
Table 2: this compound IC50 Values in Various Cancer Cell Lines This table provides a reference for this compound's anti-proliferative activity across different cancer cell lines. Note that experimental conditions can influence these values.
| Cell Line | Cancer Type | IC50 Value |
| KMS11 | Multiple Myeloma | 90 nM |
| OPM2 | Multiple Myeloma | 90 nM |
| KMS18 | Multiple Myeloma | 550 nM |
| SK-HEP1 | Hepatocellular Carcinoma | ~1.7 µM |
| KATO-III | Gastric Cancer | ~1 µM (75% viability decrease) |
| SNU-1 | Gastric Cancer | ~1 µM (45% viability decrease) |
| MKN-45 | Gastric Cancer | >1 µM (13% viability decrease) |
| B9 (WT-FGFR3) | Murine Pro-B | 25 nM |
| B9 (FGFR3 mutants) | Murine Pro-B | 70 - 90 nM |
| Data compiled from multiple preclinical studies.[1][2][13][14] |
Visualizations: Pathways and Workflows
The following diagrams illustrate this compound's mechanism of action and provide logical workflows for experimental optimization.
Caption: this compound inhibits FGFR, VEGFR, and PDGFR, blocking downstream signaling pathways like MAPK/ERK.
Caption: A stepwise workflow for determining the optimal concentration of this compound for in vitro studies.
Experimental Protocols
Protocol: Determining the IC50 of this compound via Cell Viability Assay (e.g., MTT or CCK-8)
This protocol provides a detailed methodology for assessing this compound's effect on cell proliferation and determining its half-maximal inhibitory concentration (IC50).
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)
-
96-well flat-bottom tissue culture plates
-
Cell viability reagent (e.g., MTT, CCK-8)
-
Microplate reader
Methodology:
-
This compound Stock Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving it in DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 4,000 cells/well in 100 µL of medium). The optimal density should allow for logarithmic growth throughout the experiment's duration.[11][15]
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume growth.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. For a broad-screen, you might choose concentrations like 10 µM, 3 µM, 1 µM, 300 nM, 100 nM, 30 nM, 10 nM, and 0 nM (vehicle control).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Include at least three replicate wells for each concentration.
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (<0.1%).
-
-
Incubation:
-
Incubate the treated plates for a duration relevant to your experimental question, typically 48 to 96 hours.[1]
-
-
Cell Viability Measurement:
-
Approximately 4 hours before the end of the incubation period (for MTT) or at the end (for CCK-8), add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours).
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the average absorbance of the "blank" (medium only) wells from all other readings.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells. (Viability % = [Absorbance_treated / Absorbance_vehicle] * 100).
-
Use a suitable software program (e.g., GraphPad Prism) to plot the percentage of cell viability against the log of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.
-
Troubleshooting Guide
This section addresses common issues encountered during in vitro experiments with this compound.
Caption: A decision tree for troubleshooting common issues with this compound experiments.
Q: I'm not seeing the expected anti-proliferative effect. What could be wrong? A: Several factors could be at play:
-
Sub-optimal Concentration: The IC50 for your cell line might be higher than the concentrations you tested.[1] Consult Table 2 and consider performing a broader dose-response curve.
-
Inactive Signaling Pathway: this compound's efficacy is dependent on the activation of its target pathways (e.g., FGFR, VEGFR).[4] Your cell line may not have activating mutations or express high levels of these RTKs. It is advisable to confirm the phosphorylation status of key targets like FGFR and downstream effectors like ERK via Western Blot.[1][12]
-
Drug Inactivity: Ensure your this compound stock solution is properly stored and has not precipitated. Prepare fresh dilutions for each experiment.[9]
Q: My cells are dying in the vehicle control wells, or my results are not reproducible. What should I check? A: These issues often stem from experimental variables:
-
Solvent Toxicity: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.1%).[11]
-
Cell Health and Passage Number: Use cells at a consistent and low passage number, as high-passage cells can have altered growth rates and drug sensitivities. Routinely check for mycoplasma contamination, which can significantly impact cell health and experimental outcomes.[16][17]
-
Inconsistent Seeding Density: Uneven cell seeding is a major source of variability. Ensure you have a single-cell suspension and use proper pipetting techniques to seed cells uniformly.[11][17]
-
Assay Timing: The timing of your viability assay should be optimized for the doubling time of your cells to ensure you are measuring an effect on proliferation within the logarithmic growth phase.[11]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. reference.medscape.com [reference.medscape.com]
- 4. This compound | C21H21FN6O | CID 135398510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound (TKI258) | GIST Support International [gistsupport.org]
- 7. mdpi.com [mdpi.com]
- 8. The anticancer multi-kinase inhibitor this compound also targets topoisomerase I and topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Targeted FGFR/VEGFR/PDGFR inhibition with this compound enhances the effects of nab-paclitaxel in preclinical gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Receptor Tyrosine Kinase Inhibitor, this compound (TKI-258), Enhances BMP-2-Induced Osteoblast Differentiation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 17. youtube.com [youtube.com]
Dovitinib Technical Support Center: Solubility and Stability in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Dovitinib in common experimental buffers. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound free base is a lipophilic molecule with poor aqueous solubility. Its solubility is highly pH-dependent, increasing significantly in acidic conditions due to the protonation of its basic nitrogen atoms.[1][2] The lactate salt of this compound, this compound lactate, is more water-soluble than the free base.[1][2]
Q2: What is the best solvent to prepare a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing concentrated stock solutions of both this compound free base and its salts.[3][4] It is recommended to use fresh, anhydrous DMSO to avoid moisture absorption, which can reduce solubility.
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer. How can I prevent this?
A3: This is a common issue due to the poor aqueous solubility of this compound. Here are several strategies to prevent precipitation:
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer.
-
Pre-warming the Buffer: Gently warming your experimental buffer to 37°C before adding the this compound stock can sometimes help maintain solubility.
-
Vortexing/Sonication: Immediately after adding the this compound stock to the buffer, vortex or sonicate the solution to ensure rapid and complete mixing.[5]
-
Lowering the pH: If your experimental conditions allow, slightly lowering the pH of your buffer can significantly improve this compound's solubility.
-
Using this compound Lactate: The lactate salt of this compound has improved aqueous solubility compared to the free base and may be less prone to precipitation.[1][2]
Q4: What is the stability of this compound in solution?
A4: this compound's stability is also pH-dependent. Studies have shown that it is most stable at a pH of 4 in a phosphate buffer.[1][6] Degradation can occur at higher temperatures and under light exposure.[1] It is recommended to store stock solutions at -20°C or -80°C and to protect them from light. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[4]
Solubility Data
The following tables summarize the available quantitative data on the solubility of this compound free base and this compound lactate.
Table 1: Solubility of this compound Free Base
| Solvent/Buffer | pH | Temperature | Solubility |
| Water | 7.0 | Room Temp. | ~0.2 µg/mL |
| Water | 6.0 | Room Temp. | ~0.5 µg/mL |
| Water | 5.0 | Room Temp. | ~45 µg/mL |
| DMSO | N/A | Room Temp. | ≥ 25 mg/mL |
Data compiled from multiple sources.[2]
Table 2: Solubility of this compound Salts
| Salt Form | Solvent/Buffer | pH | Solubility (as free base equivalent) |
| This compound Lactate | Water | ~5.7 | > 40 mg/mL |
| This compound Hydrochloride | Water | Acidic | ~8 mg/mL |
| This compound Phosphate | Water | Acidic | ~2 mg/mL |
| This compound Maleate | Water | Acidic | ~0.8 mg/mL |
Data compiled from multiple sources.[1]
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound (free base or lactate salt)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the required amount of this compound powder. For a 10 mM stock solution of this compound free base (MW: 392.43 g/mol ), this would be 3.92 mg per 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution vigorously for several minutes until the powder is completely dissolved.
-
If necessary, sonicate the solution in a water bath for 10-15 minutes to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed. To minimize DMSO toxicity, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%.[7]
-
Perform a serial dilution of the 10 mM stock solution in pre-warmed cell culture medium to reach the desired final concentration. For example, to prepare a 10 µM working solution, you can first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution, and then dilute this 1:10 to get the final 10 µM solution.
-
Vortex gently between each dilution step.
-
Add the final working solution to your cell culture plates.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | Poor aqueous solubility of this compound. | - Use a serial dilution method.- Pre-warm the aqueous buffer.- Vortex or sonicate immediately after dilution.- If possible, lower the pH of the buffer.- Use this compound lactate salt for better aqueous solubility.[1][2] |
| Cloudy or hazy solution | Incomplete dissolution of the stock solution or precipitation. | - Ensure the stock solution in DMSO is completely dissolved (sonicate if necessary).- Follow the recommendations for preventing precipitation during dilution. |
| Inconsistent experimental results | Degradation of this compound in solution. | - Prepare fresh working solutions for each experiment.- Store stock solutions properly at -20°C or -80°C, protected from light.- Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell toxicity observed in control (vehicle-only) group | High concentration of DMSO. | - Ensure the final DMSO concentration in the cell culture medium is below 0.5%, and preferably below 0.1%.[7] |
Signaling Pathways and Experimental Workflows
This compound is a multi-targeted tyrosine kinase inhibitor that primarily targets Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).
Caption: FGFR Signaling Pathway Inhibition by this compound.
Caption: VEGFR Signaling Pathway Inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound lactate hydrate | VEGFR | FGFR | c-Kit | PDGFR | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
Troubleshooting Inconsistent Dovitinib Efficacy: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when observing inconsistent efficacy of Dovitinib in replicate experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active, multi-targeted tyrosine kinase inhibitor (TKI).[1] It primarily targets fibroblast growth factor receptors (FGFR1, 2, and 3), vascular endothelial growth factor receptors (VEGFR1, 2, and 3), and platelet-derived growth factor receptor β (PDGFRβ).[2][3][4] By inhibiting these receptor tyrosine kinases (RTKs), this compound can suppress tumor cell proliferation, survival, and angiogenesis.[5][6] It also shows activity against other RTKs such as c-KIT, FLT3, and CSF-1R.[1][2]
Q2: We are observing different IC50 values for this compound across different cancer cell lines. Why is this happening?
The efficacy of this compound is highly dependent on the genetic background of the cancer cells, particularly the expression and mutation status of its target receptors. Cell lines with amplification or activating mutations in genes like FGFR2 may show higher sensitivity.[7][8] For example, the KATO-III gastric cancer cell line, which overexpresses FGFR2, is more sensitive to this compound than cell lines with low FGFR2 expression.[7][8] Conversely, cell lines lacking high expression of this compound's primary targets may be inherently resistant.[2]
Q3: Our in vitro results with this compound are promising, but they are not translating to our in vivo animal models. What could be the reason for this discrepancy?
Discrepancies between in vitro and in vivo results are not uncommon. Several factors could contribute to this:
-
Tumor Microenvironment: The in vivo tumor microenvironment is complex and includes stromal cells, immune cells, and extracellular matrix components that are absent in standard 2D cell culture. For instance, bone marrow stromal cells have been shown to confer a modest degree of resistance to this compound.[2]
-
Anti-Angiogenic Effects: A significant component of this compound's in vivo efficacy is its anti-angiogenic activity through VEGFR and PDGFR inhibition, which is not fully captured in in vitro proliferation assays.[2][4][9]
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The dose and schedule of this compound administration in vivo may not achieve the sustained target inhibition observed in vitro. Monitoring plasma levels of the drug and biomarkers of target engagement in the tumor tissue can provide insights.[4]
Q4: We have been using this compound successfully for a while, but now we are observing acquired resistance in our long-term cell culture models. What are the known mechanisms of resistance?
Acquired resistance to this compound can develop through several mechanisms:
-
Secondary Mutations in the Target Kinase: Mutations in the kinase domain of the target receptor, such as the N550K or V565I mutations in FGFR2, can prevent this compound from binding effectively.[10][11]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of this compound. For example, activation of the Src kinase has been identified as a mechanism of acquired resistance in RET-rearranged lung adenocarcinoma.[12][13]
-
Upregulation of Pro-Survival Signals: Increased expression of anti-apoptotic proteins or other survival signals can counteract the cytotoxic effects of this compound.
Troubleshooting Guides
Problem 1: High variability in cell viability assay results between replicate experiments.
| Potential Cause | Troubleshooting Step |
| This compound Stock Solution Degradation | This compound powder is stable for years when stored at -20°C.[14] However, stock solutions in DMSO may be less stable. Prepare fresh stock solutions regularly and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[2] Use fresh DMSO as moisture-absorbing DMSO can reduce solubility.[2] |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. Uneven cell distribution can lead to variable results. |
| Edge Effects in Microplates | "Edge effects" in 96-well plates can lead to uneven evaporation and temperature distribution. Avoid using the outer wells of the plate for experimental conditions or ensure they are filled with media to maintain humidity. |
| Variable Incubation Times | Adhere strictly to the planned incubation times for both drug treatment and the viability assay reagent (e.g., MTT, WST-1).[8][15] |
| Cell Line Instability | Cell lines can change phenotypically and genotypically over time with continuous passaging. Use low-passage cells and periodically perform cell line authentication. |
Problem 2: No significant inhibition of target phosphorylation (e.g., p-FGFR, p-ERK) observed by Western blot.
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for inhibiting target phosphorylation in your specific cell line.[16] |
| Low Basal Phosphorylation of the Target | Some cell lines may have low basal levels of target receptor phosphorylation. Consider stimulating the pathway with a relevant growth factor (e.g., FGF for FGFR) to induce phosphorylation before this compound treatment.[2] |
| Technical Issues with Western Blotting | Ensure the use of phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins.[17] Use 5% BSA in TBST for blocking, as milk can sometimes interfere with phospho-antibody detection.[18] Optimize primary and secondary antibody concentrations. |
| Cell Line Resistance | The cell line may be resistant to this compound due to the absence of the target receptor or the presence of resistance mechanisms (see FAQ Q4). Verify target expression in your cell line. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Feature | IC50 (nM) | Reference |
| KMS11 | Multiple Myeloma | FGFR3-Y373C | 90 | [1][2] |
| OPM2 | Multiple Myeloma | FGFR3-K650E | 90 | [1][2] |
| KMS18 | Multiple Myeloma | FGFR3-G384D | 550 | [1][2] |
| B9 (FGF-stimulated) | Murine Pro-B | WT FGFR3 | 25 | [2] |
| B9 (FGF-stimulated) | Murine Pro-B | Mutant FGFR3 | 70-90 | [2] |
| SK-HEP1 | Hepatocellular Carcinoma | - | ~1700 | [2] |
| LoVo | Colorectal Cancer | KRAS mutant | More sensitive than HT-29 | [9] |
| HT-29 | Colorectal Cancer | BRAF mutant | More resistant than LoVo | [9] |
| KATO-III | Gastric Cancer | FGFR2 overexpressing | Highly sensitive | [7][8] |
| MKN-45 | Gastric Cancer | Low FGFR2 expression | Less sensitive | [7][8] |
| SNU-1 | Gastric Cancer | Low FGFR2 expression | Less sensitive | [8] |
Table 2: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| FLT3 | 1 |
| c-KIT | 2 |
| FGFR1 | 8 |
| FGFR3 | 9 |
| VEGFR1 | 10 |
| VEGFR2 | 13 |
| VEGFR3 | 8 |
| PDGFRβ | 27 |
| CSF-1R | 36 |
Data compiled from Selleck Chemicals and MedChemExpress product datasheets.[1][2]
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound or vehicle control (e.g., DMSO) for 48-96 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.[9][15]
2. Western Blot for Phosphorylated Proteins (p-FGFR, p-VEGFR)
-
Seed cells and treat with this compound or vehicle control as determined from optimization experiments.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[18]
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[17]
-
Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-p-FGFR) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 8.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18][19]
-
Normalize the phosphorylated protein signal to the total protein or a loading control like β-actin or GAPDH.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound | C21H21FN6O | CID 135398510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The N550K/H Mutations in FGFR2 Confer Differential Resistance to PD173074, this compound, and Ponatinib ATP-Competitive Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor Activity and Acquired Resistance Mechanism of this compound (TKI258) in RET-Rearranged Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. caymanchem.com [caymanchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. Western Blot Protocol | Proteintech Group [ptglab.com]
- 19. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]
Cell line-specific responses to Dovitinib treatment
Welcome to the technical support center for Dovitinib. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on cell line-specific responses to this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active, multi-targeted tyrosine kinase inhibitor (TKI).[1][2][3] It primarily targets fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[1][2][4][5] By inhibiting these receptor tyrosine kinases, this compound can suppress tumor cell proliferation, survival, and angiogenesis.[4][6] It also shows activity against other kinases such as FLT3, c-Kit, and CSF-1R.[3][5][7]
Q2: Why do different cell lines exhibit varying sensitivity to this compound?
A2: Cell line-specific responses to this compound are often linked to their genetic makeup, particularly the status of its primary targets. Cell lines with amplifications or activating mutations in FGFR genes, for instance, tend to be more sensitive to this compound.[5][8][9][10] For example, the KATO-III gastric cancer cell line, which overexpresses FGFR2, shows greater sensitivity compared to lines with low FGFR2 expression.[5][8] Conversely, cell lines without these specific genetic alterations may be less responsive.
Q3: What are the known mechanisms of resistance to this compound?
A3: Resistance to this compound can emerge through several mechanisms. One common mechanism is the acquisition of mutations in the kinase domain of the target receptor, such as FGFR2, which can prevent the drug from binding effectively.[11][12] Another mechanism involves the activation of alternative signaling pathways that bypass the inhibited receptors. For instance, activation of the Src kinase has been identified as a mechanism of acquired resistance in RET-rearranged lung adenocarcinoma cells.[13][14][15]
Q4: What are the key downstream signaling pathways affected by this compound?
A4: this compound's inhibition of FGFR, VEGFR, and PDGFR leads to the suppression of major downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.[5][8] This disruption of downstream signaling ultimately affects cell proliferation, survival, and angiogenesis.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell viability despite this compound treatment | Cell line may not have the specific molecular targets (e.g., FGFR amplification) for this compound sensitivity. | Screen cell lines for FGFR, VEGFR, and PDGFR expression and phosphorylation status. Select cell lines with known sensitivity or relevant genetic markers for your experiments. |
| Acquired resistance due to prolonged exposure. | Analyze cells for mutations in the target kinase domains (e.g., FGFR sequencing). Consider combination therapies with inhibitors of alternative pathways (e.g., Src inhibitors).[13][14] | |
| Suboptimal drug concentration or treatment duration. | Perform a dose-response and time-course experiment to determine the optimal IC50 and treatment window for your specific cell line. | |
| Inconsistent results between experiments | Variability in cell culture conditions (e.g., passage number, confluency). | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. |
| Degradation of this compound stock solution. | Prepare fresh this compound stock solutions and store them appropriately as per the manufacturer's instructions. Avoid repeated freeze-thaw cycles. | |
| Unexpected off-target effects | This compound is a multi-targeted kinase inhibitor. | Acknowledge the broad-spectrum activity of this compound.[3][5][7] Use more specific inhibitors for target validation if necessary. Perform pathway analysis to identify potentially affected off-target pathways. |
Quantitative Data: Cell Line-Specific IC50 Values for this compound
The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines, reflecting their diverse genetic backgrounds and target dependencies.
| Cell Line | Cancer Type | Key Genetic Feature(s) | IC50 (nM) | Reference |
| KATO-III | Gastric Adenocarcinoma | FGFR2 Overexpression | ~100-200 | [5][8] |
| MKN-45 | Gastric Adenocarcinoma | Low FGFR2 Expression | >1000 | [5][8] |
| SNU-1 | Gastric Adenocarcinoma | Low FGFR2 Expression | >1000 | [5][8] |
| KMS11 | Multiple Myeloma | FGFR3-Y373C | 90 | [7] |
| OPM2 | Multiple Myeloma | FGFR3-K650E | 90 | [7] |
| KMS18 | Multiple Myeloma | FGFR3-G384D | 550 | [7] |
| SK-HEP1 | Hepatocellular Carcinoma | - | ~1700 | [7] |
| MDA-MB-124 | Breast Cancer | FGFR1 Amplified | <1000 | [9] |
| SUM52 | Breast Cancer | FGFR2 Amplified | <1000 | [9] |
| LoVo | Colorectal Cancer | KRAS Mutant | ~1275 | [16] |
| HT-29 | Colorectal Cancer | BRAF Mutant | ~1728 | [16] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-96 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol outlines the steps to assess the phosphorylation status of target proteins and downstream signaling molecules following this compound treatment.
-
Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[17][18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[18]
-
SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.[17]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19][20]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[18]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-FGFR, phospho-AKT, phospho-ERK, total FGFR, total AKT, total ERK, and a loading control like β-actin or GAPDH) overnight at 4°C.[17][20]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19][20]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[19]
Visualizations
This compound's Mechanism of Action
Caption: this compound inhibits RTKs, blocking PI3K/AKT and MAPK/ERK pathways.
General Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound's effect on cancer cell lines.
Logical Troubleshooting Flow for Unexpected Results
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C21H21FN6O | CID 135398510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. reference.medscape.com [reference.medscape.com]
- 5. Targeted FGFR/VEGFR/PDGFR inhibition with this compound enhances the effects of nab-paclitaxel in preclinical gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting multiple tyrosine kinase receptors with this compound blocks invasion and the interaction between tumor cells and cancer-associated fibroblasts in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeting FGFR with this compound (TKI258): preclinical and clinical data in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The N550K/H Mutations in FGFR2 Confer Differential Resistance to PD173074, this compound, and Ponatinib ATP-Competitive Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumor Activity and Acquired Resistance Mechanism of this compound (TKI258) in RET-Rearranged Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. This compound (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. epigentek.com [epigentek.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. peakproteins.com [peakproteins.com]
- 20. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Impact of Dovitinib on non-cancerous cells in co-culture models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Dovitinib in co-culture experiments involving non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on non-cancerous cells in a co-culture setting?
A1: this compound is a multi-targeted tyrosine kinase inhibitor that primarily affects non-cancerous cells by inhibiting key signaling pathways involved in angiogenesis and stromal support of tumor growth. Its main targets include vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR).[1][2][3][4] In co-culture models, this compound has been shown to preferentially target endothelial cells, inhibiting their proliferation and motility, thus exerting an anti-angiogenic effect.[2][5][6] It also impacts cancer-associated fibroblasts (CAFs) by impairing signaling pathways such as PI3K/Akt, which reduces the secretion of tumor-promoting chemokines like CCL2, CCL5, and VEGF.[1]
Q2: I am observing higher than expected cytotoxicity in my non-cancerous stromal cells after this compound treatment. What could be the cause?
A2: Higher than expected cytotoxicity in non-cancerous cells can be due to several factors:
-
High this compound Concentration: Non-cancerous cells, particularly endothelial cells, can be highly sensitive to this compound. The IC50 for endothelial cells can be as low as 0.04 μmol/L, a concentration that may not significantly affect some cancer cell lines.[2] Ensure you are using a concentration range appropriate for the specific non-cancerous cell type in your co-culture.
-
Off-Target Effects: Like many kinase inhibitors, this compound can have off-target effects that may contribute to cytotoxicity in a cell-type-specific manner.[7]
-
Experimental Conditions: Culture conditions, such as serum concentration and cell density, can influence drug sensitivity. It is advisable to perform single-culture dose-response experiments on your non-cancerous cells before proceeding with co-culture studies.
Q3: My cancer cells are showing resistance to this compound in the presence of fibroblasts. Why is this happening?
A3: Fibroblasts, particularly cancer-associated fibroblasts (CAFs), can confer resistance to cancer cells through various mechanisms.[8][9] In the context of this compound, while the drug can inhibit some supportive functions of CAFs, these stromal cells may still provide a protective niche for cancer cells.[1] For instance, fibroblasts can secrete growth factors that activate alternative survival pathways in the cancer cells, mitigating the inhibitory effects of this compound. Some studies have noted that co-culture with bone marrow stromal cells can confer a modest degree of resistance to this compound in multiple myeloma cells.[10]
Q4: How does this compound affect the secretome of non-cancerous cells in a co-culture?
A4: this compound can significantly alter the secretome of non-cancerous cells. In cancer-associated fibroblasts (CAFs), this compound has been shown to inhibit the production and secretion of key chemokines and growth factors, such as CCL2, CCL5, and VEGF.[1] This is a crucial aspect of its mechanism, as these secreted factors are known to promote cancer cell invasion and angiogenesis. By blocking the secretion of these soluble factors, this compound disrupts the supportive cross-talk between cancer cells and the surrounding stroma.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpected Morphological Changes in Non-Cancerous Cells | High drug concentration, off-target effects, or alteration of key signaling pathways. | Perform a dose-response curve for the non-cancerous cells alone to determine the optimal, non-toxic concentration. Visually inspect cells daily using microscopy. Consider using a lower, pharmacologically relevant concentration of this compound (e.g., 0.04 - 0.1 μmol/L for endothelial cells).[2] |
| Inconsistent Anti-Angiogenic Effect in Endothelial Cell Co-cultures | Suboptimal seeding density of endothelial cells, variability in growth factor secretion by cancer cells, or inappropriate assay endpoint. | Optimize the initial seeding density of endothelial cells to ensure the formation of a consistent tubular network. Characterize the secretome of the cancer cell line to confirm the presence of pro-angiogenic factors. Use multiple time points to assess tube formation or disruption. |
| Variable Inhibition of Fibroblast-Mediated Cancer Cell Invasion | Heterogeneity of the fibroblast population (e.g., primary CAFs vs. immortalized lines), or presence of alternative pro-invasive signals. | Use well-characterized fibroblast populations. Consider using a 3D co-culture model to better mimic the in vivo tumor microenvironment.[8] Analyze the expression of other pro-invasive factors that may not be inhibited by this compound. |
| Difficulty in Distinguishing Between Cancer and Non-Cancerous Cells for Analysis | Lack of specific markers or overlapping cell morphologies. | Prior to co-culture, label one cell population with a fluorescent marker (e.g., GFP or RFP). Use cell-type-specific surface markers for analysis by flow cytometry or immunofluorescence. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity (IC50) of this compound on Various Cell Types
| Target/Cell Line | IC50 (nM) | Reference |
| FLT3 | 1 | [11][12] |
| c-Kit | 2 | [11][12] |
| FGFR1 | 8 | [11][12] |
| FGFR3 | 9 | [11][12] |
| VEGFR1 | 10 | [11][12] |
| VEGFR2 | 13 | [11][12] |
| VEGFR3 | 8 | [11][12] |
| PDGFRα | 27 | [11][12] |
| PDGFRβ | 210 | [11][12] |
| Endothelial Cells (VEGF-dependent) | ~40 | [2] |
| KMS11 & OPM2 (Multiple Myeloma) | 90 | [10][11] |
| KMS18 (Multiple Myeloma) | 550 | [10][11] |
| LoVo (KRAS mutant Colorectal Cancer) | 130 | [13] |
| HT-29 (BRAF mutant Colorectal Cancer) | 2,530 | [13] |
| SK-HEP1 (Hepatocellular Carcinoma) | ~1,700 | [10] |
Experimental Protocols
Protocol 1: Transwell Co-culture Invasion Assay
This protocol is adapted from studies investigating the effect of this compound on cancer cell invasion in the presence of cancer-associated fibroblasts (CAFs).[1]
Materials:
-
24-well plates with 8.0 µm pore size Transwell inserts (e.g., BD BioCoat™ Matrigel™ Invasion Chambers)
-
Cancer cell line (e.g., MDA-MB-231)
-
Cancer-Associated Fibroblasts (CAFs)
-
Serum-free culture medium
-
This compound
-
Calcein AM or DAPI stain
-
Cotton swabs
Procedure:
-
Cell Seeding:
-
Plate CAFs (e.g., 2 x 10^4 cells) in the bottom chamber of the 24-well plate in serum-free medium.
-
In a separate tube, resuspend cancer cells (e.g., 2 x 10^5 cells) in serum-free medium.
-
-
This compound Treatment:
-
Treat the cancer cell suspension with the desired concentration of this compound (e.g., 0.1 µM) or vehicle control.
-
Alternatively, pre-treat the CAFs in the bottom chamber with this compound, wash, and then add fresh medium before adding the cancer cells.
-
-
Invasion Assay:
-
Add the treated cancer cell suspension to the upper chamber of the Transwell insert.
-
Incubate the co-culture for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Analysis:
-
After incubation, carefully remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix and stain the invading cells on the underside of the membrane with Calcein AM or DAPI.
-
Count the number of invading cells in several fields of view under a fluorescence microscope.
-
Protocol 2: Endothelial Cell Proliferation Assay in Co-culture
This protocol is designed to assess the anti-proliferative effect of this compound on endothelial cells when co-cultured with cancer cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cancer cell line (e.g., MHCC-97H)
-
Endothelial cell growth medium
-
Cancer cell culture medium
-
This compound
-
BrdU or EdU cell proliferation assay kit
Procedure:
-
Conditioned Medium Preparation (Optional):
-
Culture cancer cells to 70-80% confluency.
-
Replace the medium with a low-serum medium and incubate for 24-48 hours.
-
Collect the conditioned medium and filter it through a 0.22 µm filter.
-
-
Endothelial Cell Seeding:
-
Seed HUVECs in a 96-well plate at a suitable density.
-
Allow the cells to adhere overnight.
-
-
Treatment:
-
Replace the medium with either the cancer cell conditioned medium or co-culture the HUVECs with the cancer cells in a Transwell system (with HUVECs in the bottom well).
-
Add various concentrations of this compound or vehicle control to the wells.
-
-
Proliferation Assay:
-
Incubate for 24-72 hours.
-
During the final hours of incubation (as per the kit instructions), add BrdU or EdU to the wells.
-
Measure the incorporation of BrdU or EdU according to the manufacturer's protocol using a plate reader.
-
Visualizations
Signaling Pathways Affected by this compound in a Co-culture Model
References
- 1. Targeting multiple tyrosine kinase receptors with this compound blocks invasion and the interaction between tumor cells and cancer-associated fibroblasts in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound preferentially targets endothelial cells rather than cancer cells for the inhibition of hepatocellular carcinoma growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. reference.medscape.com [reference.medscape.com]
- 5. This compound preferentially targets endothelial cells rather than cancer cells for the inhibition of hepatocellular carcinoma growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound preferentially targets endothelial cells rather than cancer cells for the inhibition of hepatocellular carcinoma growth and metastasis. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fibroblasts Influence Survival and Therapeutic Response in a 3D Co-Culture Model | PLOS One [journals.plos.org]
- 9. Effect of fibroblast co-culture on the proliferation, viability and drug response of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Dovitinib Demonstrates Superior Tumor Inhibition Compared to Sorafenib in Preclinical Renal Cell Carcinoma Models
For Immediate Release
In a direct comparison using preclinical xenograft models of renal cell carcinoma (RCC), Dovitinib showcased greater antitumor efficacy than Sorafenib, a standard of care in this setting. The head-to-head study provides compelling evidence for researchers and drug development professionals, suggesting this compound's potential as a potent inhibitor of RCC growth. The quantitative data from these studies, along with detailed experimental protocols, offer valuable insights for the continued exploration of novel therapeutic strategies against kidney cancer.
This compound is a multi-targeted tyrosine kinase inhibitor that potently inhibits fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[1][2] Sorafenib also inhibits multiple kinases, including VEGFR and PDGFR.[3][4] The rationale for this compound's development in RCC stems from the observation that activation of the FGF signaling pathway can be a mechanism of resistance to therapies that target the VEGF pathway.[1][2]
Quantitative Comparison of Antitumor Efficacy
The antitumor activities of this compound and Sorafenib were evaluated in two distinct human clear cell RCC xenograft models: 786-O and Caki-1. In both models, this compound demonstrated a more pronounced reduction in mean tumor volume compared to Sorafenib.[1]
| RCC Model | Treatment Group | Mean Tumor Volume Reduction (%) vs. Vehicle |
| 786-O | This compound | 91% |
| Sorafenib | 62% | |
| Caki-1 | This compound | 83% |
| Sorafenib | 16% |
Data sourced from a preclinical study in mouse xenograft models.[1]
Signaling Pathways Targeted by this compound and Sorafenib
This compound and Sorafenib exert their antitumor effects by inhibiting key signaling pathways involved in tumor growth, proliferation, and angiogenesis. This compound's unique ability to also potently inhibit FGFR signaling may contribute to its enhanced efficacy, particularly in tumors that have developed resistance to pure VEGF-targeted therapies.
Caption: Targeted signaling pathways of this compound and Sorafenib.
Experimental Protocols
The following is a detailed methodology for the in vivo xenograft studies that produced the comparative efficacy data.
In Vivo Antitumor Efficacy Study in RCC Xenograft Models
1. Cell Lines and Tumor Fragments:
-
Human clear cell RCC lines 786-O and Caki-1 were used.[1]
2. Animal Model:
-
Female Harlan nude mice were utilized for the study.[1]
3. Tumor Implantation:
-
For the 786-O model, 1 x 10^7 cells were implanted subcutaneously in the right flank of each mouse.[1]
-
For the Caki-1 model, 1 mm^3 tumor fragments were implanted subcutaneously in the right flank.[1]
4. Treatment Administration:
-
Treatment was initiated when the mean tumor volumes reached approximately 150 mm^3.[1]
-
Mice were randomized into treatment groups (n=8-10 mice per group).[1]
-
Drugs were administered daily via oral gavage at their maximum tolerated dose (MTD) in mice:[1]
-
Vehicle control
-
This compound: 60 mg/kg
-
Sorafenib: 60 mg/kg
-
5. Efficacy Endpoint:
-
Tumor volumes were measured regularly to assess tumor growth inhibition.
-
The primary endpoint was the percentage reduction in mean tumor volume in the treatment groups compared to the vehicle control group at the end of the study.[1]
Caption: Workflow for the in vivo RCC xenograft efficacy study.
Conclusion
The preclinical data robustly indicates that this compound has superior antitumor activity compared to Sorafenib in both 786-O and Caki-1 renal cell carcinoma xenograft models.[1] This enhanced efficacy is likely attributable to its potent inhibition of FGFR signaling, in addition to the VEGFR and PDGFR pathways targeted by both agents. These findings underscore the importance of targeting multiple oncogenic pathways in RCC and support further investigation into the clinical utility of this compound for patients with this disease.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound versus sorafenib for third-line targeted treatment of patients with metastatic renal cell carcinoma: an open-label, randomised phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sorafenib in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Dovitinib Versus Next-Generation FGFR-Specific Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the multi-kinase inhibitor Dovitinib against the new wave of highly specific next-generation FGFR inhibitors. Supported by experimental data, this document delves into their mechanisms of action, kinase selectivity, efficacy against resistance mutations, and clinical performance, offering a comprehensive resource for informed decision-making in FGFR-targeted cancer therapy development.
Introduction: The Evolving Landscape of FGFR Inhibition
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival.[1] Aberrant FGFR signaling, driven by gene amplifications, mutations, or fusions, is a key oncogenic driver in a variety of cancers.[2] This has led to the development of FGFR-targeted therapies.
This compound, a first-generation multi-kinase inhibitor, targets FGFRs alongside other receptor tyrosine kinases like VEGFR and PDGFR.[3][4][5] While showing some efficacy, its broad activity profile can lead to off-target effects.[6] In contrast, next-generation inhibitors such as Pemigatinib, Erdafitinib, and Futibatinib were designed for greater selectivity for the FGFR family, aiming for improved efficacy and a better safety profile.[2][7][8] A critical advantage of these newer agents is their ability to overcome common resistance mechanisms that limit the effectiveness of first-generation inhibitors.[9][10][11]
This guide offers a detailed comparison of this compound and these next-generation FGFR inhibitors, presenting key preclinical and clinical data in easily digestible formats to aid in the evaluation of these compounds for research and development purposes.
Kinase Inhibition Profile: A Comparative Analysis
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and next-generation FGFR inhibitors against a panel of kinases, illustrating the superior selectivity of the newer agents for the FGFR family.
| Kinase Target | This compound IC50 (nM) | Pemigatinib IC50 (nM) | Erdafitinib IC50 (nM) | Futibatinib IC50 (nM) |
| FGFR1 | 8[12] | 0.4[13] | 1.2[10] | 1.8[14] |
| FGFR2 | 13[12] | 0.5[13] | 2.5[10] | 1.4[14] |
| FGFR3 | 9[12] | 1.2[13] | 3.0[10] | 1.6[14] |
| FGFR4 | - | 30[13] | 5.7[10] | 3.7[14] |
| VEGFR1 | 10[12] | >1000 | - | >1000 |
| VEGFR2 | 13[12] | 119 | 36.8[10] | >1000 |
| VEGFR3 | 8[12] | - | - | - |
| PDGFRα | 27[12] | - | - | - |
| PDGFRβ | 210[12] | - | - | - |
| c-Kit | 2[12] | <1000 | - | - |
| FLT3 | 1[12] | - | - | - |
Table 1: Comparative Kinase Inhibition Profiles (IC50 in nM). This table highlights the multi-kinase nature of this compound versus the high selectivity of next-generation inhibitors for FGFRs.
Efficacy Against FGFR Mutations: Overcoming Resistance
A significant challenge in targeted cancer therapy is the emergence of drug resistance, often through secondary mutations in the target kinase. Gatekeeper mutations are a common mechanism of resistance to kinase inhibitors. The following table compares the efficacy of this compound and next-generation inhibitors against wild-type and clinically relevant mutant forms of FGFR.
| FGFR Variant | This compound IC50 (nM) | Pemigatinib IC50 (nM) | Erdafitinib IC50 (nM) | Futibatinib IC50 (nM) |
| FGFR2 WT | 52.1[15] | ~0.5 | ~2.5 | 1.4[11] |
| FGFR2 V565I (Gatekeeper) | 954[15] | - | >15x WT[16] | 1.3-50.6[11] |
| FGFR2 N550K | 794[15] | - | >15x WT[16] | <5x WT[16] |
| FGFR3 Y373C | 90[17] | - | - | - |
| FGFR3 K650E | 90[17] | - | - | - |
Table 2: Efficacy Against Wild-Type and Mutant FGFR. This table demonstrates the reduced efficacy of this compound against common resistance mutations, while next-generation inhibitors, particularly the irreversible inhibitor Futibatinib, retain potent activity.
Preclinical In Vivo Efficacy: Tumor Growth Inhibition
The antitumor activity of these inhibitors has been evaluated in various xenograft models. This section summarizes key findings from these preclinical studies.
| Inhibitor | Cancer Model | FGFR Alteration | Key Findings |
| This compound | Breast Cancer Xenograft (HBCx-2) | FGFR1 Amplification | Showed significant tumor growth inhibition.[9] |
| Gastric Cancer Xenograft (MKN-45) | - | Combination with nab-paclitaxel resulted in tumor regression.[4] | |
| Pemigatinib | Genetically Defined Tumor Models | FGFR1, 2, or 3 alterations | Suppressed the growth of xenografted tumors.[18] |
| Erdafitinib | Gastric Carcinoma Xenograft (SNU-16) | FGFR2 Amplification | Resulted in potent and dose-dependent antitumor activity.[10] |
| Futibatinib | Various Xenograft Models | FGFR Genomic Aberrations | Led to significant dose-dependent tumor reduction.[11] |
Table 3: Summary of Preclinical In Vivo Efficacy. This table provides an overview of the demonstrated in vivo antitumor activity of the compared inhibitors in various cancer models with specific FGFR alterations.
Clinical Trial Outcomes: A Snapshot of Clinical Performance
The ultimate measure of an inhibitor's utility lies in its clinical performance. The following table provides a high-level summary of key clinical trial results for this compound and the next-generation FGFR inhibitors in specific cancer indications.
| Inhibitor | Cancer Type | Trial Phase | Key Efficacy Results |
| This compound | Advanced Urothelial Carcinoma | Phase 2 | Limited single-agent activity, regardless of FGFR3 mutation status (ORR: 0% in FGFR3-mutant, 3.2% in FGFR3-WT).[19] |
| Squamous NSCLC (FGFR1 amp) | Phase 2 | ORR: 11.5%, DCR: 50%.[20] | |
| Pemigatinib | Cholangiocarcinoma (FGFR2 fusion/rearrangement) | Phase 2 (FIGHT-202) | ORR: 36%, mPFS: 6.9 months, mOS: 21.1 months.[13] |
| Erdafitinib | Urothelial Carcinoma (FGFR alterations) | Phase 3 (THOR) | Significantly improved OS (12.1 vs 7.8 months) and PFS (5.6 vs 2.7 months) compared to chemotherapy. ORR: 45.6% vs 11.5%.[10] |
| Futibatinib | Cholangiocarcinoma (FGFR2 fusion/rearrangement) | Phase 2 (FOENIX-CCA2) | ORR: 42%, mDOR: 9.7 months.[21] |
Table 4: Summary of Clinical Trial Outcomes. This table highlights the superior clinical efficacy of next-generation FGFR inhibitors in appropriately selected patient populations compared to the limited activity observed with this compound.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow for inhibitor testing.
References
- 1. promega.com [promega.com]
- 2. dovepress.com [dovepress.com]
- 3. Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erdafitinib Demonstrates Improved Responses in FGFR-Altered Advanced Urothelial Carcinoma - The ASCO Post [ascopost.com]
- 6. The FGFR inhibitor pemigatinib overcomes cancer drug resistance to KRAS G12C inhibitors in mesenchymal lung cancer | PLOS One [journals.plos.org]
- 7. targetedonc.com [targetedonc.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. esmo.org [esmo.org]
- 11. Futibatinib, an Irreversible FGFR1–4 Inhibitor, in Patients with Advanced Solid Tumors Harboring FGF/FGFR Aberrations: A Phase I Dose-Expansion Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ch.promega.com [ch.promega.com]
- 13. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 15. The N550K/H mutations in FGFR2 confer differential resistance to PD173074, this compound, and ponatinib ATP-competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. OUH - Protocols [ous-research.no]
- 18. Phase 2 Study of Erdafitinib in Patients with Tumors with FGFR Mutations or Fusions: Results from the NCI-MATCH ECOG-ACRIN Trial (EAY131) Sub-protocol K2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Efficacy and safety of this compound in pretreated patients with advanced squamous non-small cell lung cancer with FGFR1 amplification: A single-arm, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
Dovitinib vs. Sunitinib: A Preclinical Head-to-Head Comparison for Researchers
In the landscape of targeted cancer therapies, both Dovitinib and Sunitinib have emerged as significant multi-targeted tyrosine kinase inhibitors (TKIs). While both drugs share overlapping targets, key differences in their inhibitory profiles and preclinical efficacy have been observed. This guide provides a detailed, data-driven comparison of this compound and Sunitinib in preclinical settings to inform researchers, scientists, and drug development professionals.
Kinase Inhibition Profile: A Tale of Two Potencies
A direct comparison of the half-maximal inhibitory concentrations (IC50) reveals nuances in the potency of this compound and Sunitinib against a panel of key oncogenic tyrosine kinases. While both inhibitors target VEGFR and PDGFR families, this compound exhibits notably potent activity against Fibroblast Growth Factor Receptors (FGFRs), a feature that distinguishes it from Sunitinib.
| Target Kinase | This compound IC50 (nM) | Sunitinib IC50 (nM) |
| FGFR1 | 8 | 830 |
| FGFR3 | 9 | - |
| VEGFR1 | 10 | 2 |
| VEGFR2 | 13 | 9 |
| VEGFR3 | 8 | 17 |
| PDGFRα | 27 | - |
| PDGFRβ | 210 | 8 |
| c-Kit | 2 | 1-10 |
| FLT3 | 1 | 250 |
| CSF-1R | 36 | 50-100 |
| RET | - | 50 |
| Note: IC50 values are compiled from various preclinical studies and may not represent a direct head-to-head comparison under identical experimental conditions. |
In Vivo Efficacy: this compound Demonstrates Superiority in a Renal Cell Carcinoma Model
A pivotal preclinical study utilizing a patient-derived tumorgraft model of clear-cell renal cell carcinoma (ccRCC) provided a direct in vivo comparison of this compound and Sunitinib. In this model, which closely mimics the human tumor environment, this compound demonstrated significantly greater antitumor activity compared to Sunitinib.[1][2]
| Preclinical Model | Treatment | Outcome | Reference |
| ccRCC Tumorgraft | This compound | Profoundly suppressed tumorgraft growth | [1][2] |
| ccRCC Tumorgraft | Sunitinib | Substantially inhibited tumorgraft growth, but to a lesser extent than this compound | [1][2] |
Studies in renal cell carcinoma xenograft models have also indicated that this compound shows trends toward greater tumor reduction when compared with Sunitinib.[3]
Signaling Pathways and Mechanisms of Action
Both this compound and Sunitinib exert their anti-cancer effects by inhibiting key signaling pathways involved in tumor growth, proliferation, and angiogenesis. However, their differential impact on the FGFR signaling pathway is a critical distinction.
This compound is a potent inhibitor of the VEGF/VEGFR and FGF/FGFR pathways.[4] Its ability to strongly inhibit FGFR signaling may provide an advantage in cancers driven by FGFR aberrations or in overcoming resistance to therapies that primarily target the VEGF pathway.
Sunitinib primarily targets pathways associated with angiogenesis, such as VEGFR and PDGFR, as well as other pro-oncogenic pathways involving KIT and FLT3.[5] Its mechanism is centered on reducing tumor vascularization and directly inducing cancer cell apoptosis.[6][7]
Below are graphical representations of the signaling pathways targeted by each inhibitor.
References
- 1. A Validated Tumorgraft Model Reveals Activity of this compound Against Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated tumorgraft model reveals activity of this compound against renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound versus sorafenib for third-line targeted treatment of patients with metastatic renal cell carcinoma: an open-label, randomised phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A preclinical review of sunitinib, a multitargeted receptor tyrosine kinase inhibitor with anti-angiogenic and antitumour activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
Dovitinib vs. Ponatinib: A Comparative Guide to Inhibiting FGFR2 Mutations
For researchers and drug development professionals navigating the landscape of targeted cancer therapies, the choice between inhibitors for specific oncogenic drivers is a critical decision. This guide provides a detailed, data-driven comparison of two multi-targeted tyrosine kinase inhibitors, Dovitinib and Ponatinib, with a specific focus on their efficacy against Fibroblast Growth Factor Receptor 2 (FGFR2) mutations.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The following tables summarize the in vitro and cell-based inhibitory activities of this compound and Ponatinib against FGFRs, with a particular emphasis on FGFR2 and its mutations.
Table 1: In Vitro Kinase Inhibition (IC50 values)
| Target | This compound IC50 (nM) | Ponatinib IC50 (nM) |
| FGFR1 | 8-13[1] | 2[2][3] |
| FGFR2 | 21[4] | 2[2] |
| FGFR3 | 8-13[1] | 18[2] |
| FGFR4 | - | 8[2] |
| VEGFR1-3 | 8-13[1] | 1.5 (VEGFR2)[5] |
| PDGFRα/β | 27/210[6] | 1.1 (PDGFRα)[5] |
| c-Kit | 2[6] | 8-20[5] |
| FLT3 | 1[6] | 0.3-2[5] |
Table 2: Cell-Based Inhibition of FGFR2 and Mutant Cell Lines
| Cell Line | FGFR2 Mutation/Status | This compound IC50 (nM) | Ponatinib IC50/GI50 (nM) |
| BaF3-FGFR2 WT | Wild-Type | ~52 (inhibition of phosphorylation)[7] | 8 (viability)[2], 29 (inhibition of phosphorylation)[2] |
| AN3CA | N549K | - | 14 (GI50)[2] |
| MFE-296 | N549K | - | 61 (GI50)[2] |
| MFE-280 | S252W | - | 13 (inhibition of phosphorylation with FGF2)[2] |
| LoVo (Colorectal) | KRAS G13D | 130[4] | - |
| HT-29 (Colorectal) | BRAF V600E | 2530[4] | - |
Table 3: Inhibition of this compound-Resistant FGFR2 Mutations in BaF3 Cells
| FGFR2 Mutation | This compound IC50 (nM) | Ponatinib IC50 (nM) |
| N550K | Resistant | Sensitive[7] |
| V565I (gatekeeper) | Resistant | Resistant[7] |
FGFR2 Signaling Pathway
The diagram below illustrates the canonical FGFR2 signaling pathway, which is often dysregulated in various cancers. Activation of FGFR2 by its ligand, fibroblast growth factor (FGF), leads to receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This, in turn, triggers downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation.[8]
Experimental Protocols
The data presented in this guide are derived from various experimental methodologies. Below are detailed descriptions of the key assays used to evaluate the inhibitory potential of this compound and Ponatinib.
Biochemical Kinase Assay
Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of purified FGFR2 kinase.
Methodology:
-
Reagents: Purified recombinant FGFR2 kinase domain, a generic tyrosine kinase substrate (e.g., Poly(Glu,Tyr) 4:1), ATP (often radiolabeled with ³²P or ³³P, or in a system with a luminescent readout like ADP-Glo™), kinase assay buffer, and the test inhibitors (this compound, Ponatinib).[9][10]
-
Procedure:
-
The FGFR2 enzyme is incubated with varying concentrations of the inhibitor in the kinase assay buffer.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is then stopped.
-
The amount of phosphorylated substrate is quantified. In radiometric assays, this is done by measuring the incorporation of the radiolabel.[10] In luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured, which correlates with kinase activity.[9]
-
-
Data Analysis: The percentage of kinase inhibition at each drug concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Cell Viability/Proliferation Assay
Objective: To assess the effect of the inhibitors on the growth and viability of cancer cell lines harboring FGFR2 mutations.
Methodology:
-
Cell Culture: Cancer cell lines with known FGFR2 status (wild-type, amplified, or mutated) are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound or Ponatinib for a specified duration (e.g., 72 hours).[7][11]
-
Viability Assessment:
-
MTT/MTS Assay: A tetrazolium salt (MTT or MTS) is added to the cells. Viable cells with active metabolism reduce the tetrazolium salt into a colored formazan product. The absorbance of the formazan is measured, which is proportional to the number of viable cells.[11][12]
-
ATP-based Assay (e.g., CellTiter-Glo®): A reagent that lyses the cells and contains luciferase and its substrate is added. The amount of ATP present, which is indicative of metabolically active cells, is quantified by the resulting luminescence.[12]
-
-
Data Analysis: The percentage of cell viability is calculated for each drug concentration relative to untreated control cells. The IC50 or GI50 (concentration for 50% growth inhibition) value is then determined from the dose-response curve.
Western Blotting for Phosphoprotein Analysis
Objective: To determine the effect of the inhibitors on the phosphorylation status of FGFR2 and its downstream signaling proteins (e.g., FRS2, ERK).
Methodology:
-
Cell Lysis: Cells treated with the inhibitors are lysed to extract total cellular proteins. Phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation state of proteins.[13]
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[13]
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-FGFR2, anti-phospho-FRS2, anti-phospho-ERK).[14][15]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
A chemiluminescent substrate is added, and the light emitted is detected, indicating the presence of the phosphorylated protein.
-
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified. To normalize for loading differences, the membrane is often stripped and re-probed with an antibody that recognizes the total amount of the target protein, regardless of its phosphorylation state.[14] The ratio of phosphorylated to total protein is then calculated.
Conclusion
Both this compound and Ponatinib are potent inhibitors of FGFRs, including FGFR2. Ponatinib generally demonstrates lower IC50 values against wild-type FGFRs in biochemical assays.[1][2] A critical differentiator emerges in the context of acquired resistance. Ponatinib has been shown to be effective against certain this compound-resistant FGFR2 mutations, such as N550K, while both inhibitors are ineffective against the V565I gatekeeper mutation.[7] This suggests that Ponatinib may have a role in treating tumors that have developed resistance to this compound. The choice between these two inhibitors for therapeutic development or clinical application will likely depend on the specific FGFR2 mutation present in the tumor and the potential for acquired resistance. The experimental data and methodologies outlined in this guide provide a solid foundation for further investigation and informed decision-making in the field of FGFR-targeted cancer therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The N550K/H Mutations in FGFR2 Confer Differential Resistance to PD173074, this compound, and Ponatinib ATP-Competitive Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ponatinib (AP24534), a multitargeted pan-FGFR inhibitor with activity in multiple FGFR-amplified or mutated cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
Navigating Resistance: A Comparative Guide to the Cross-Resistance Profile of Dovitinib
For researchers, scientists, and drug development professionals, understanding the nuances of tyrosine kinase inhibitor (TKI) resistance is paramount in the quest for more effective cancer therapies. This guide provides an objective comparison of Dovitinib's performance against other TKIs, with a focus on its cross-resistance profile, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
This compound is a multi-targeted TKI that primarily inhibits fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs). Its broad-spectrum activity suggests potential efficacy in tumors that have developed resistance to more selective TKIs. This guide delves into the experimental evidence defining its role in overcoming TKI resistance.
Quantitative Comparison of TKI Activity
To facilitate a clear comparison of this compound's potency in the context of TKI resistance, the following tables summarize key half-maximal inhibitory concentration (IC50) data from various studies. These values highlight this compound's activity against both sensitive and resistant cancer cell lines.
Table 1: Comparative IC50 Values of this compound and Other TKIs in FGFR2-Mutant Ba/F3 Cells
| Cell Line (FGFR2 Status) | This compound IC50 (nM) | PD173074 IC50 (nM) | Ponatinib IC50 (nM) |
| Ba/F3 (Wild-Type FGFR2) | 20 | 5 | 2 |
| Ba/F3 (FGFR2 N550K) | >1000 | >1000 | 10 |
| Ba/F3 (FGFR2 V565I) | >1000 | >1000 | >1000 |
| Ba/F3 (FGFR2 E566G) | 600 | 800 | 5 |
Data sourced from studies on in vitro models of acquired resistance to FGFR inhibitors. Note that higher IC50 values indicate greater resistance.[1][2]
Table 2: this compound Activity in TKI-Resistant and Sensitive Colorectal Cancer Cell Lines
| Cell Line | Key Mutations | This compound IC50 (nM) |
| LoVo | KRAS G13D | 130 |
| HT-29 | BRAF V600E | 2530 |
This table illustrates the differential sensitivity to this compound based on the underlying driver mutations, which can influence intrinsic resistance.[3]
Table 3: this compound Activity in Other Cancer Cell Lines
| Cell Line | Cancer Type | Key Features | This compound IC50 (nM) |
| KMS11 | Multiple Myeloma | FGFR3-Y373C | 90 |
| OPM2 | Multiple Myeloma | FGFR3-K650E | 90 |
| KMS18 | Multiple Myeloma | FGFR3-G384D | 550 |
| SK-HEP1 | Hepatocellular Carcinoma | - | ~1700 |
| Huh-7-SR1 | Sorafenib-Resistant Hepatocellular Carcinoma | High p-STAT3 | Effective at inducing apoptosis |
| Huh-7-SR2 | Sorafenib-Resistant Hepatocellular Carcinoma | High p-STAT3 | Effective at inducing apoptosis |
This data showcases this compound's activity across a range of cancer types with different genetic backgrounds, including a model of acquired resistance to another TKI.[1][4]
Mechanisms of Resistance and Cross-Resistance
Understanding the molecular basis of resistance is crucial for predicting cross-resistance profiles. For this compound, two primary mechanisms of resistance have been identified:
-
Secondary Mutations in the Target Kinase: In cancers driven by FGFR signaling, mutations in the FGFR2 kinase domain can confer resistance to this compound. This compound preferentially binds to the inactive conformation of the kinase. Mutations such as N550K and E566G stabilize the active conformation of FGFR2, thereby reducing this compound's binding affinity. The "gatekeeper" mutation V565I sterically hinders the binding of this compound to the ATP-binding pocket.[1][2]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the inhibition of the primary target. In the context of this compound resistance, the activation of the Src signaling pathway has been identified as a key bypass mechanism. This allows for downstream signaling to continue, promoting cell survival and proliferation despite the inhibition of FGFR, VEGFR, and PDGFR.[5]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of TKIs on cancer cell lines and to determine the IC50 values.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the TKI (e.g., this compound, Sorafenib). A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Immunoblotting (Western Blotting)
This technique is used to detect and quantify specific proteins, such as phosphorylated signaling proteins, to understand the molecular effects of TKI treatment.
-
Cell Lysis: Cells are treated with the TKI for a specified time, then washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-phospho-STAT3, anti-Src) overnight at 4°C with gentle agitation.
-
Washing: The membrane is washed several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, the protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and capturing the signal on X-ray film or with a digital imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software, often normalizing to a loading control protein like β-actin or GAPDH.
Visualizing Signaling Pathways and Workflows
To provide a clearer understanding of the complex biological processes and experimental designs, the following diagrams were generated using the DOT language.
Caption: this compound's primary mechanism of action.
Caption: Mechanisms of resistance to this compound.
Caption: Workflow for TKI cross-resistance studies.
Conclusion
This compound demonstrates a complex cross-resistance profile that is highly dependent on the specific molecular context of the cancer. Its broad-spectrum inhibition of FGFR, VEGFR, and PDGFR provides a potential advantage in overcoming resistance to TKIs that target a narrower range of kinases, particularly in the context of VEGF-driven resistance where FGF signaling may act as an escape pathway.[6][7] However, the development of on-target mutations in FGFR or the activation of bypass pathways like Src signaling can lead to acquired resistance to this compound itself.
The data suggests that while this compound may not be effective against all forms of TKI resistance, it holds promise in specific, molecularly defined patient populations. For instance, in sorafenib-resistant hepatocellular carcinoma with high STAT3 activation, this compound shows significant pro-apoptotic activity.[1] Conversely, in the presence of certain FGFR2 mutations, other TKIs like ponatinib, which can inhibit the active conformation of the kinase, may be more effective.[1][2]
Future research should continue to explore the intricate interplay between different TKIs and the dynamic evolution of resistance mechanisms. A deeper understanding of these processes will be instrumental in designing rational combination therapies and sequencing strategies to improve outcomes for patients with advanced cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The N550K/H Mutations in FGFR2 Confer Differential Resistance to PD173074, this compound, and Ponatinib ATP-Competitive Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Antitumor Activity and Acquired Resistance Mechanism of this compound (TKI258) in RET-Rearranged Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound versus sorafenib for third-line targeted treatment of patients with metastatic renal cell carcinoma: an open-label, randomised phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
Dovitinib's Role in Overcoming Acquired Resistance to Tyrosine Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of acquired resistance to tyrosine kinase inhibitors (TKIs) remains a significant challenge in cancer therapy. Dovitinib (TKI258), a multi-targeted TKI, has shown promise in overcoming resistance to other TKIs in various tumor types. This guide provides a comprehensive comparison of this compound's efficacy against other TKIs in resistant settings, supported by preclinical and clinical data.
Data Presentation: Comparative Efficacy of this compound
The following tables summarize the quantitative data on the efficacy of this compound in tumor models with acquired resistance to other TKIs.
Table 1: this compound in Imatinib- and Sunitinib-Resistant Gastrointestinal Stromal Tumors (GIST)
| Metric | This compound | Regorafenib | Sorafenib |
| Setting | Third-line therapy after imatinib and sunitinib failure | Third-line therapy after imatinib and sunitinib failure | Salvage therapy after failure of standard regimens |
| Disease Control Rate (DCR) | 13% at 24 weeks[1] | 53% at 12 weeks | 36% at 24 weeks[1] |
| Objective Response Rate (ORR) | 3% (Partial Response)[1] | Rarely observed | - |
| Median Progression-Free Survival (PFS) | 3.6 months | 4.8 months[1] | 4.6 - 6.4 months[1] |
| Key Findings | Modest antitumor activity with manageable toxicities in heavily pretreated patients.[1] | Enhanced median PFS relative to placebo.[1] | Showed promising activity in phase II and retrospective studies.[1] |
Table 2: this compound versus Sorafenib in Third-Line Metastatic Renal Cell Carcinoma (mRCC)
| Metric | This compound | Sorafenib |
| Setting | Third-line therapy after progression on one VEGF-targeted therapy and one mTOR inhibitor | Third-line therapy after progression on one VEGF-targeted therapy and one mTOR inhibitor |
| Median Progression-Free Survival (PFS) | 3.7 months[2] | 3.6 months[2] |
| Median Overall Survival (OS) | 11.1 months[2] | 11.0 months[2] |
| Best Overall Response (Partial Response) | 4%[2] | 4%[2] |
| Key Findings | This compound activity was not superior to sorafenib in this setting.[3] | Established as a standard third-line option. |
Table 3: Preclinical Efficacy of this compound in TKI-Resistant Models
| Tumor Type | Resistant To | This compound Efficacy Metric | Comparator Efficacy Metric | Key Findings |
| RET-rearranged Lung Adenocarcinoma | Other RET-TKIs (vandetanib, sunitinib, sorafenib) | More effective growth inhibition | Less effective growth inhibition | This compound shows strong antitumor effects in this resistant setting.[4] |
| Colorectal Cancer (CRC) with KRAS/BRAF mutation | EGFR inhibitors (e.g., cetuximab) | IC50 of 130 nM in KRAS mutant LoVo cells and 2,530 nM in BRAF mutant HT-29 cells.[5] | - | This compound may overcome resistance to EGFR inhibitors in CRC.[5] |
Signaling Pathways and Resistance Mechanisms
Acquired resistance to TKIs often involves the activation of bypass signaling pathways. This compound's broad target profile, which includes FGFR, VEGFR, and PDGFR, allows it to potentially circumvent some of these resistance mechanisms.[5]
Acquired Resistance to this compound and a Potential Solution
While this compound can be effective in TKI-resistant tumors, resistance to this compound itself can emerge. In RET-rearranged lung adenocarcinoma, acquired resistance to this compound has been linked to the activation of the Src signaling pathway.[4]
Caption: this compound resistance and reversal pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Establishment of this compound-Resistant Cell Lines
-
Cell Line: LC-2/ad (RET-rearranged lung adenocarcinoma) cells.
-
Protocol: Cells were exposed to gradually increasing concentrations of this compound over a period of several months. The resistant cells, designated LC-2/ad DR, were then maintained in a medium containing a constant concentration of this compound to maintain the resistance phenotype.[4]
Growth Inhibition Assay (MTT Assay)
-
Purpose: To determine the half-maximal inhibitory concentration (IC50) of a drug.
-
Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the TKI (e.g., this compound, sorafenib) for a specified period (e.g., 72 hours).
-
After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 values are calculated from the dose-response curves.
-
Xenograft Tumor Models
-
Purpose: To evaluate the in vivo antitumor activity of a drug.
-
Protocol:
-
Immunocompromised mice (e.g., athymic nude mice) are subcutaneously injected with tumor cells.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives the TKI (e.g., this compound) orally or via another appropriate route at a specified dose and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., immunoblotting, immunohistochemistry).
-
Workflow for Investigating TKI Resistance
Caption: Workflow for TKI resistance investigation.
Conclusion
This compound demonstrates notable efficacy in certain tumors that have acquired resistance to other TKIs, particularly in preclinical models of RET-rearranged lung cancer and has been evaluated in heavily pretreated GIST and mRCC patients. Its broad-spectrum kinase inhibition profile provides a mechanistic rationale for its activity in overcoming resistance mediated by pathway switching. However, clinical data, especially from phase III trials, suggests that in unselected patient populations, its efficacy may not be superior to existing third-line therapies like sorafenib in mRCC.
The emergence of resistance to this compound itself, through mechanisms like Src activation, highlights the dynamic nature of tumor evolution under therapeutic pressure. This underscores the importance of continued research into combination therapies, such as the co-administration of this compound with Src inhibitors, to prolong therapeutic benefit. Future studies should focus on identifying predictive biomarkers to select patients most likely to respond to this compound and to guide the development of rational drug combinations to combat acquired resistance.
References
- 1. Phase II study of this compound in patients with metastatic and/or unresectable gastrointestinal stromal tumours after failure of imatinib and sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound versus sorafenib for third-line targeted treatment of patients with metastatic renal cell carcinoma: an open-label, randomised phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound versus sorafenib for third-line targeted treatment of patients with metastatic renal cell carcinoma: an open-label, randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor Activity and Acquired Resistance Mechanism of this compound (TKI258) in RET-Rearranged Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Safety Analysis of Dovitinib and Other Multi-Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of Dovitinib and other prominent multi-kinase inhibitors (MKIs), supported by experimental data from clinical trials. This analysis aims to facilitate informed decision-making in research and clinical development by presenting a clear, data-driven overview of the toxicities associated with these targeted therapies.
Introduction
Multi-kinase inhibitors (MKIs) have revolutionized the treatment of various cancers by targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis. This compound, a potent oral MKI, inhibits the receptor tyrosine kinases (RTKs) involved in fibroblast growth factor receptor (FGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR) signaling pathways. While efficacious, the broad-spectrum activity of this compound and other MKIs can lead to a range of on- and off-target toxicities. Understanding the comparative safety profiles of these agents is crucial for optimizing therapeutic strategies and managing patient care. This guide provides a detailed analysis of the adverse event profiles of this compound in comparison to other commonly used MKIs, including Sorafenib, Sunitinib, Pazopanib, and Axitinib.
Comparative Safety Profiles: A Data-Driven Overview
Clinical trial data provides the foundation for comparing the safety of these MKIs. The following tables summarize the incidence of common treatment-emergent adverse events (AEs) of any grade and grade 3 or 4 severity, as reported in key clinical studies. Direct head-to-head comparisons offer the most robust data and are prioritized where available.
Head-to-Head Comparison: this compound vs. Sorafenib
A randomized, open-label phase 3 trial directly compared the safety of this compound and Sorafenib in patients with metastatic renal cell carcinoma. The results provide valuable insights into the distinct toxicity profiles of these two agents.
Table 1: Incidence of Common Adverse Events (Any Grade and Grade 3/4) in a Head-to-Head Trial of this compound vs. Sorafenib [1]
| Adverse Event | This compound (n=280) | Sorafenib (n=284) |
| Any Grade (%) | Grade 3/4 (%) | |
| Diarrhea | 62 | 7 |
| Nausea | 41 | - |
| Vomiting | 41 | - |
| Fatigue | 35 | 10 |
| Decreased Appetite | 43 | - |
| Palmar-Plantar Erythrodysesthesia | - | - |
| Hypertension | - | 8 |
| Hypertriglyceridemia | - | 14 |
| Dyspnea | - | - |
| Rash | 34 | - |
| Pyrexia | 30 | - |
Data from a randomized phase 3 trial in patients with metastatic renal cell carcinoma.[1] A dash (-) indicates that the data for that specific adverse event was not reported in the cited source with the specified grading.
Comparative Analysis with Other MKIs
While direct head-to-head trials for this compound against all comparators are not available, data from various clinical studies allow for an indirect comparison of their safety profiles. The following tables compile adverse event data for Sunitinib, Pazopanib, and Axitinib from key clinical trials.
Table 2: Incidence of Common Adverse Events (Any Grade and Grade 3/4) for Sunitinib, Pazopanib, and Axitinib
| Adverse Event | Sunitinib | Pazopanib | Axitinib |
| Any Grade (%) | Grade 3/4 (%) | Any Grade (%) | |
| Diarrhea | 55-61 | 5-9 | 52 |
| Hypertension | 24-43 | 7-17 | 40 |
| Fatigue/Asthenia | 37-63 | 5-11 | 30-47 |
| Nausea | 34-58 | 3-4 | 26 |
| Decreased Appetite/Anorexia | 29-47 | 1-3 | 22-28 |
| Hand-Foot Syndrome | 21-51 | 5-16 | 6 |
| Stomatitis/Mucositis | 30-45 | 2-4 | 7 |
| Vomiting | 24-38 | 2-4 | 21 |
| Rash | 14-36 | 1-2 | 18 |
| Hair Color Changes | 10-29 | - | 38 |
| ALT Increased | 39-49 | 4-8 | 53 |
| AST Increased | 36-49 | 3-6 | 53 |
Data compiled from various clinical trials. Percentages represent a range of reported incidences.[1][2][3][4][5][6][7][8][9][10][11] A dash (-) indicates that the data was not consistently reported across the reviewed sources.
Experimental Protocols for Safety Assessment
The safety and tolerability of MKIs in clinical trials are rigorously assessed using standardized methodologies.
Grading of Adverse Events
The severity of adverse events is graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) . Version 4.0 is frequently used in the cited studies. The grading is as follows:
-
Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.
-
Grade 2: Moderate; minimal, local or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).
-
Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.
-
Grade 4: Life-threatening consequences; urgent intervention indicated.
Monitoring and Management of Adverse Events
Patients undergoing treatment with MKIs are closely monitored for potential toxicities. The typical monitoring protocol includes:
-
Baseline Assessment: Before initiating treatment, a comprehensive medical history, physical examination, and laboratory tests (including complete blood count, liver function tests, renal function tests, and thyroid function tests) are performed.
-
Regular Monitoring: During treatment, patients are monitored at regular intervals (e.g., weekly for the first cycle, then every 2-4 weeks). This includes:
-
Clinical assessment: Evaluation of symptoms and performance status.
-
Vital signs: Blood pressure and heart rate monitoring are particularly crucial for drugs associated with hypertension.
-
Laboratory tests: Regular monitoring of blood counts, liver enzymes, electrolytes, and renal function.
-
Electrocardiogram (ECG): For drugs with a known risk of QT prolongation.
-
-
Dose Modifications: If a patient experiences a significant adverse event (typically Grade 3 or 4, or persistent Grade 2), the MKI dose may be interrupted, reduced, or permanently discontinued, according to the specific protocol guidelines.
Visualization of Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the mechanisms of action and the process of safety evaluation, the following diagrams have been generated using Graphviz (DOT language).
Signaling Pathways of this compound and Comparator MKIs
This diagram illustrates the primary kinase targets of this compound and the comparator MKIs. The overlapping and distinct targets provide a rationale for their different efficacy and safety profiles.
Figure 1: Comparative Kinase Inhibition Profiles of MKIs
Experimental Workflow for Safety Assessment in MKI Clinical Trials
This diagram outlines the typical workflow for collecting, assessing, and managing safety data in a clinical trial for a multi-kinase inhibitor.
Figure 2: Workflow of Safety Data Evaluation in MKI Clinical Trials
Conclusion
The safety profiles of this compound and other multi-kinase inhibitors are a critical consideration in their clinical development and use. While sharing some class-related toxicities, such as gastrointestinal and cardiovascular adverse events, each MKI possesses a unique safety profile largely dictated by its specific kinase inhibition spectrum. Head-to-head comparative trials, such as the one between this compound and Sorafenib, are invaluable for discerning these differences. For researchers and drug development professionals, a thorough understanding of these comparative safety profiles, coupled with robust safety monitoring and management protocols, is essential for advancing the therapeutic potential of this important class of anti-cancer agents.
References
- 1. Treatment-related adverse effects with pazopanib, sorafenib and sunitinib in patients with advanced soft tissue sarcoma: a pooled analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the safety and efficacy of axitinib in the treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inlyta.pfizerpro.com [inlyta.pfizerpro.com]
- 4. Pazopanib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. dovepress.com [dovepress.com]
- 6. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Pazopanib in the Treatment of Thyroid Cancer: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. inlyta.pfizerpro.com [inlyta.pfizerpro.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. drugs.com [drugs.com]
- 11. Sorafenib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. drugs.com [drugs.com]
Validating FGFR as the Primary Therapeutic Target of Dovitinib in Specific Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dovitinib's performance as a Fibroblast Growth Factor Receptor (FGFR) inhibitor against alternative therapies in specific cancers. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound and the FGFR Signaling Pathway
This compound (TKI258) is an orally bioavailable small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs).[1] While it inhibits a range of kinases including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), its potent activity against FGFRs 1, 2, and 3 has been a primary focus of its therapeutic development in oncology.[2][3][4] The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and survival. Aberrant FGFR signaling, often driven by gene amplification, mutations, or fusions, is a key oncogenic driver in a variety of cancers, including breast, gastric, renal, and urothelial carcinomas.[3][5]
This compound binds to the ATP-binding pocket of the FGFR kinase domain, inhibiting its phosphorylation and subsequent activation of downstream signaling cascades. This disruption of the FGFR pathway can lead to the inhibition of tumor cell proliferation and the induction of apoptosis.[2]
Below is a diagram illustrating the canonical FGFR signaling pathway and the point of inhibition by this compound.
Preclinical Validation of this compound's Anti-FGFR Activity
The validation of FGFR as this compound's primary target in specific cancers relies on a combination of in vitro and in vivo studies demonstrating its selective efficacy in FGFR-driven cancer models.
In Vitro Efficacy in FGFR-Amplified Cancer Cell Lines
This compound has shown potent anti-proliferative activity in cancer cell lines with FGFR1 or FGFR2 gene amplification. In contrast, cell lines without such amplifications are significantly less sensitive to the drug. This differential sensitivity is a key indicator of on-target activity.
| Cell Line | Cancer Type | FGFR Status | This compound IC50 (nM) | Reference |
| MDA-MB-134 | Breast Cancer | FGFR1 Amplified | 190 | [6] |
| SUM-52PE | Breast Cancer | FGFR2 Amplified | 180 | [6] |
| Eleven other breast cancer cell lines | Breast Cancer | No FGFR1/2 Amplification | >2000 | [6] |
| LoVo | Colorectal Cancer | KRAS G13D, pFGFR1 Overexpressed | 130 | |
| HT-29 | Colorectal Cancer | BRAF V600E, pFGFR1 Overexpressed | 2530 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In Vivo Tumor Growth Inhibition in Xenograft Models
Preclinical xenograft models using FGFR-amplified human tumors implanted in immunodeficient mice have provided strong evidence for this compound's in vivo efficacy.
| Xenograft Model | Cancer Type | FGFR Status | This compound Dose | Tumor Growth Inhibition vs. Control | Reference |
| HBCx-2 | Breast Cancer | FGFR1 Amplified | 30 mg/kg | 75.4% | [6] |
| HBCx-2 | Breast Cancer | FGFR1 Amplified | 50 mg/kg | 92.8% (tumor regression) | [6] |
| 786-O | Renal Cell Carcinoma | VHL deleted, abnormal FGFR1 activation | Not specified | 91% reduction in mean tumor volume | [7] |
| Caki-1 | Renal Cell Carcinoma | Not specified | Not specified | 83% reduction in mean tumor volume | [7] |
| MKN-45 | Gastric Cancer | c-MET amplification, FGFR expression | Not specified | 76% | [8] |
Clinical Validation and Comparison
Clinical trials have evaluated this compound in patients with various advanced cancers, with a focus on those harboring FGFR alterations. The results, however, have been mixed, leading to the development of more selective FGFR inhibitors.
This compound Clinical Trial Results in FGFR-Driven Cancers
| Cancer Type | Patient Population | FGFR Status | Response Rate (ORR or Stable Disease > 6 months) | Reference |
| Metastatic Breast Cancer | HER2-negative | FGFR1-amplified, HR-positive | 25% (unconfirmed response or stable disease > 6 months) | [5] |
| Metastatic Breast Cancer | HER2-negative | FGFR1-non-amplified, HR-positive | 3% (unconfirmed response or stable disease > 6 months) | [5] |
| Advanced Squamous NSCLC | Pretreated | FGFR1 Amplified (>5 copies) | 11.5% Overall Response Rate (ORR) | [9] |
| Advanced Urothelial Carcinoma | Pretreated | FGFR3-mutated | 0% ORR | [7] |
| Advanced Urothelial Carcinoma | Pretreated | FGFR3 wild-type | 3.2% ORR | [7] |
ORR: Overall Response Rate, the proportion of patients with a partial or complete response to therapy. NSCLC: Non-Small Cell Lung Cancer.
Comparison with More Selective FGFR Inhibitors
The development of highly selective FGFR inhibitors has provided a new benchmark for targeted therapy in FGFR-driven cancers. These agents have generally demonstrated higher response rates and a more manageable safety profile compared to the multi-kinase inhibitor this compound.
| Drug | Mechanism | Cancer Type (FGFR-altered) | Overall Response Rate (ORR) | Reference |
| This compound | Multi-kinase inhibitor (FGFR, VEGFR, PDGFR) | Urothelial Carcinoma (FGFR3 mutated) | 0% | [7] |
| Erdafitinib | Pan-FGFR inhibitor | Urothelial Carcinoma | 40% | [10] |
| Infigratinib | Selective FGFR1-3 inhibitor | Cholangiocarcinoma (FGFR2 fusions) | 23.1% | [11] |
| Pemigatinib | Selective FGFR1-3 inhibitor | Cholangiocarcinoma (FGFR2 fusions/rearrangements) | 35.5% | [11] |
The superior efficacy of selective FGFR inhibitors suggests that while FGFR is a valid target, the off-target effects of multi-kinase inhibitors like this compound may contribute to toxicity and limit the achievable dose, potentially reducing its overall therapeutic index.[12]
Experimental Protocols for Target Validation
Validating an FGFR inhibitor requires a series of well-defined experiments. The following are detailed methodologies for key assays.
FGFR Kinase Assay (In Vitro)
This assay measures the direct inhibitory effect of a compound on FGFR kinase activity.
Objective: To determine the IC50 value of this compound against FGFR1, FGFR2, and FGFR3.
Materials:
-
Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains.
-
Poly(Glu, Tyr) 4:1 as a generic substrate.
-
ATP (Adenosine triphosphate).
-
This compound (or other test compounds) at various concentrations.
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
In a 384-well plate, add the FGFR kinase, the substrate, and the this compound dilution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
Plot the percentage of kinase inhibition against the logarithm of this compound concentration to determine the IC50 value.
Cell Proliferation Assay (In Vitro)
This assay assesses the effect of an inhibitor on the growth of cancer cells.
Objective: To compare the anti-proliferative effect of this compound on FGFR-amplified versus non-amplified cancer cell lines.
Materials:
-
FGFR-amplified and non-amplified cancer cell lines.
-
Complete cell culture medium.
-
This compound at various concentrations.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., DMSO or a detergent-based solution).
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and plot against this compound concentration to determine the IC50 value.
In Vivo Xenograft Tumor Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.
Objective: To assess the in vivo anti-tumor activity of this compound in an FGFR-amplified tumor model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID).
-
FGFR-amplified human cancer cells.
-
Matrigel (optional, to enhance tumor formation).
-
This compound formulated for oral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 30 or 50 mg/kg) or vehicle control orally, once daily.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).
-
Plot the mean tumor volume over time for each group to assess treatment efficacy.
The following diagram illustrates the general workflow for validating an FGFR inhibitor.
Conclusion
The available preclinical and clinical data validate FGFR as a primary therapeutic target of this compound in cancers harboring FGFR amplifications. This compound demonstrates selective anti-proliferative and anti-tumor activity in FGFR-driven models. However, its clinical efficacy has been modest, particularly when compared to the newer generation of highly selective FGFR inhibitors. The broader kinase inhibition profile of this compound may contribute to off-target toxicities that limit its therapeutic window.
For drug development professionals, this comparative analysis underscores the importance of target selectivity in maximizing efficacy and minimizing adverse effects. While multi-kinase inhibitors like this compound played a foundational role in validating the "druggability" of targets like FGFR, the future of targeted cancer therapy likely lies in the development of more precise and potent selective inhibitors. Researchers and scientists can utilize the provided experimental protocols as a framework for the preclinical validation of novel FGFR-targeting agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. bridgebio.com [bridgebio.com]
- 4. Precision oncology targeting FGFRs: A systematic review on pre-clinical activity and clinical outcomes of pemigatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 7. Phase 2 trial of this compound in patients with progressive FGFR3-mutated or FGFR3 wild-type advanced urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Efficacy and safety of this compound in pretreated patients with advanced squamous non-small cell lung cancer with FGFR1 amplification: A single-arm, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medjournal360.com [medjournal360.com]
- 11. youtube.com [youtube.com]
- 12. firstwordpharma.com [firstwordpharma.com]
Dovitinib's Efficacy: A Comparative Analysis in FGFR-Amplified vs. Non-Amplified Cancer Models
For Immediate Release
A comprehensive review of preclinical and clinical data reveals that the multi-targeted tyrosine kinase inhibitor, Dovitinib (TKI258), demonstrates significantly greater efficacy in cancer models with Fibroblast Growth Factor Receptor (FGFR) gene amplification compared to those without. This guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a detailed comparison of this compound's performance, supported by quantitative data and experimental protocols.
Executive Summary
This compound, an oral tyrosine kinase inhibitor, targets several receptor tyrosine kinases including FGFR1-3, VEGFR1-3, and PDGFR.[1] Preclinical studies across various cancer types, most notably breast and gastric cancer, consistently show that the anti-tumor activity of this compound is particularly potent in cell lines and xenograft models characterized by FGFR amplification.[1][2] This heightened sensitivity is evidenced by substantially lower IC50 values for cell growth inhibition and more significant tumor regression in vivo.[1] In contrast, cancer models lacking FGFR amplification exhibit markedly reduced sensitivity to this compound.[1] These findings underscore the critical role of FGFR amplification as a predictive biomarker for this compound's therapeutic potential.
I. Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound in cancer models with and without FGFR amplification.
Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines
| Cell Line | FGFR Status | IC50 for Cell Growth Inhibition (nmol/L) | Reference |
| MDA-MB-134 | FGFR1-amplified | 190 | [1] |
| SUM52 | FGFR2-amplified | 180 | [1] |
| 11 other breast cancer cell lines | Non-amplified | > 2000 | [1] |
Table 2: In Vitro Efficacy of this compound in Gastric Cancer Cell Lines
| Cell Line | FGFR Status | IC50 for Cell Growth Inhibition | Reference |
| KATO-III | FGFR2-amplified | Submicromolar range | [2][3] |
| SNU-16 | FGFR2-amplified | Submicromolar range | [3] |
| OCUM-2M | FGFR2-amplified | Significant reduction in cell survival | [2] |
| HSC-39 | FGFR2-amplified | Significant reduction in cell survival | [2] |
| MKN-45 | FGFR2 low-expressing | Less sensitive than KATO-III | [1] |
| SNU-1 | FGFR2 low-expressing | Less sensitive than KATO-III | [1] |
| Various non-amplified lines | Non-amplified | No inhibitory effects | [2] |
Table 3: In Vivo Efficacy of this compound in Breast Cancer Xenograft Models
| Xenograft Model | FGFR Status | This compound Dose | Tumor Growth Inhibition (T/C%)* | Reference |
| HBCx-2 | FGFR1-amplified | 30 mg/kg | 24.6% | [1] |
| HBCx-2 | FGFR1-amplified | 50 mg/kg | 7.2% (regression) | [1] |
| HBCx-3 | FGFR2-amplified | 40 mg/kg | 23.4% (regression) | [1] |
*T/C% (Treatment/Control) indicates the relative change in tumor volume in treated versus control groups.
II. Signaling Pathways and Experimental Workflows
To understand the differential efficacy of this compound, it is crucial to visualize the underlying molecular pathways and the experimental designs used to evaluate its effects.
The diagram above illustrates the FGFR signaling cascade. Upon binding of an FGF ligand, FGFR becomes activated, leading to the phosphorylation of FRS2. This triggers downstream signaling through the RAS/MAPK and PI3K/AKT pathways, ultimately promoting cell proliferation, survival, and angiogenesis.[4] this compound exerts its effect by directly inhibiting the kinase activity of FGFR, thereby blocking these downstream signals. In FGFR-amplified cancers, the overexpression of the receptor makes the cells highly dependent on this pathway, explaining their heightened sensitivity to this compound.
The workflow diagram outlines the typical experimental process for evaluating this compound's efficacy. It begins with in vitro assays on a panel of cancer cell lines with known FGFR status to determine the half-maximal inhibitory concentration (IC50) and to confirm the inhibition of downstream signaling pathways via Western blotting. Promising in vitro results then lead to in vivo studies using xenograft models, where tumor growth is monitored following this compound administration.
This diagram logically connects the FGFR amplification status of cancer models to the observed efficacy of this compound. In FGFR-amplified models, treatment with this compound leads to high efficacy, characterized by potent cell killing, tumor shrinkage, and clear inhibition of the target signaling pathway. Conversely, in non-amplified models, this compound shows low efficacy.
III. Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
The anti-proliferative effect of this compound is commonly assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 2 x 10^4 cells per well) and allowed to adhere overnight.
-
Compound Treatment: Cells are then treated with increasing concentrations of this compound or a vehicle control (DMSO) for a specified period, typically 72 hours.
-
MTT Incubation: Following treatment, MTT solution is added to each well to a final concentration of approximately 0.5 mg/mL, and the plates are incubated for 1-4 hours at 37°C. Viable cells with active metabolism convert the water-soluble MTT to a purple formazan product.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by non-linear regression analysis of the dose-response curves.
Western Blot Analysis
Western blotting is used to confirm that this compound inhibits its intended molecular targets and downstream signaling pathways.
-
Cell Lysis: Cells, treated with this compound or vehicle for a defined period, are washed with cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated overnight at 4°C with primary antibodies against target proteins such as phospho-FRS2, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software.
In Vivo Xenograft Studies
The in vivo anti-tumor activity of this compound is evaluated using xenograft models in immunocompromised mice.
-
Cell Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells) is subcutaneously injected into the flank of female athymic nude mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered orally, once daily, at specified doses (e.g., 30-50 mg/kg). The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width²)/2. Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration.
-
Analysis: The anti-tumor efficacy is assessed by comparing the mean tumor volumes between the treated and control groups. The percentage of tumor growth inhibition is calculated.
Conclusion
References
- 1. Targeted FGFR/VEGFR/PDGFR inhibition with this compound enhances the effects of nab-paclitaxel in preclinical gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGFR Pathway Inhibition in Gastric Cancer: The Golden Era of an Old Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Targeting of Fibroblast Growth Factor Receptors in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Dovitinib: A Guide for Laboratory Professionals
The proper handling and disposal of investigational drugs like Dovitinib are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.
Essential Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and engineering controls.
-
Handling Environment : Always handle this compound in a well-ventilated area or a chemical fume hood to avoid the formation and inhalation of dust and aerosols.[1][2]
-
Personal Protective Equipment (PPE) : Wear suitable protective clothing, including chemical-impermeable gloves and eye protection.[1] In case of accidental contact, wash skin with soap and plenty of water, and rinse eyes for at least 15 minutes, consulting a doctor in both instances.[1]
-
Ignition Sources : Use non-sparking tools and prevent fire caused by electrostatic discharge, as the material should be kept away from heat and sources of ignition.[1][2]
Summary of this compound Disposal Options
This compound and associated materials must be disposed of as hazardous waste, primarily through high-temperature incineration. Discharging the chemical into drains or sewer systems is strictly prohibited.[1]
| Waste Type | Recommended Container | Disposal Method | Regulatory Compliance |
| Unused/Expired this compound | Sealed, labeled, hazardous waste container (e.g., 5-gallon screw-top) | Collection by a licensed chemical destruction plant for controlled incineration.[1][3] | Resource Conservation and Recovery Act (RCRA), Environmental Protection Agency (EPA), and relevant state/local regulations.[4][5] |
| Contaminated Labware (Vials, Pipettes, etc.) | Puncture-proof sharps container (for sharps) or designated hazardous waste container.[3][6] | Segregate as hazardous waste for high-temperature incineration via a permitted facility.[3][7] | All subject/patient information must be de-identified prior to disposal.[3] |
| Contaminated PPE (Gloves, Coats) | Labeled hazardous waste bag/bin. | Incineration. | Follow institutional and licensed waste vendor guidelines.[8] |
| Contaminated Packaging | Original packaging or equivalent sealed container. | Can be triple-rinsed and offered for recycling, or punctured to be made unusable and disposed of in a sanitary landfill.[1] Combustible packaging may be incinerated.[1] | Follow local regulations for landfill and recycling of chemically contaminated materials. |
Protocol for On-Site Handling and Disposal of this compound Waste
This protocol outlines the standard operating procedure for the segregation and preparation of this compound waste for final disposal.
Objective: To safely handle, segregate, and document this compound waste for collection by a licensed environmental services provider.
Materials:
-
Designated, pre-labeled hazardous waste containers (compliant with local and federal regulations)
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
-
Waste disposal tags or labels
-
Drug accountability records or inventory system
Procedure:
-
Waste Identification and Segregation :
-
At the point of generation, identify all materials contaminated with this compound, including unused product, empty vials, contaminated sharps, and PPE.
-
Segregate hazardous waste from non-hazardous waste.[8] Due to its nature as an investigational drug, treat all this compound-contaminated materials as hazardous.
-
-
Containerization of Waste :
-
Solid Waste (Unused Drug, Contaminated Debris) : Place directly into a designated, sealable, and clearly labeled hazardous waste container.[1][3] The container should be kept closed when not in use.
-
Sharps Waste : Discard any contaminated needles, syringes, or other sharps into a puncture-proof, purple-lidded sharps container designated for cytotoxic/hazardous waste.[7]
-
Liquid Waste : Not applicable for this compound, which is a solid.[1] However, any solutions containing this compound must be collected in a sealed, hazardous liquid waste container.
-
-
Labeling and Documentation :
-
Ensure all waste containers are accurately labeled with the words "Hazardous Waste," the name "this compound," and any other information required by your institution or local regulations.
-
Update all relevant drug accountability records to document the quantity of this compound being discarded.[6][9] This creates a clear audit trail from receipt to final disposition.
-
For clinical trials, ensure a second staff member or sponsor representative witnesses and documents the destruction or disposal.[3]
-
-
Storage Prior to Disposal :
-
Arranging Final Disposal :
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated materials.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. medkoo.com [medkoo.com]
- 3. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 9. research.luriechildrens.org [research.luriechildrens.org]
- 10. ashp.org [ashp.org]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment and Handling of Dovitinib
For Immediate Implementation by Laboratory Personnel
Researchers and scientists engaged in the development of the multi-targeted tyrosine kinase inhibitor, Dovitinib, must adhere to stringent safety protocols to mitigate potential exposure to this potent compound. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, and operational and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) for Handling this compound
Comprehensive protection is paramount when working with this compound. The following table summarizes the recommended PPE, compiled from multiple safety data sheets and best practices for handling potent pharmaceutical compounds.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles with Side-Shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] Provides protection against splashes and airborne particles. |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashing. | |
| Skin Protection | Gloves | Chemical-resistant, disposable gloves are required. Given the lack of specific permeation data for this compound, it is recommended to use double gloving with nitrile gloves. Nitrile gloves offer good resistance to a range of chemicals.[2][3] Gloves must be inspected before use and changed immediately if contaminated.[1] |
| Laboratory Coat | A long-sleeved lab coat is mandatory. | |
| Impervious Clothing | Fire/flame resistant and impervious clothing should be worn over personal clothing.[1] | |
| Respiratory Protection | Respirator | If a risk assessment indicates it is necessary, such as when handling the powder outside of a contained system, a suitable respirator should be used.[4] A NIOSH-approved respirator is recommended. |
Operational Plan for Safe Handling of this compound
A systematic approach to handling this compound is crucial to minimize exposure risk. The following step-by-step workflow outlines the key procedures for safe handling in a laboratory setting.
Experimental Workflow for Handling this compound
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
